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  • Product: 5-(Thiophen-3-yl)pyridin-2(1H)-one
  • CAS: 1111116-05-2

Core Science & Biosynthesis

Foundational

Crystal structure and molecular geometry of 5-(Thiophen-3-yl)pyridin-2(1H)-one

Crystal Structure, Molecular Geometry, and Synthesis of 5-(Thiophen-3-yl)pyridin-2(1H)-one: A Comprehensive Technical Guide Executive Summary As a Senior Application Scientist, I approach the characterization of 5-(Thiop...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystal Structure, Molecular Geometry, and Synthesis of 5-(Thiophen-3-yl)pyridin-2(1H)-one: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist, I approach the characterization of 5-(Thiophen-3-yl)pyridin-2(1H)-one not merely as a synthetic exercise, but as a holistic study of molecular architecture. The pyridin-2(1H)-one core is a privileged scaffold in drug discovery, frequently deployed as a bioisostere for phenols or amides in the development of kinase inhibitors (e.g., p38α MAPK) and anti-allodynic agents[1]. The attachment of a thiophen-3-yl moiety at the C5 position introduces a sulfur-containing, π -electron-rich ring that alters the molecule's electronic distribution and lipophilicity. Understanding its solid-state behavior (crystal structure) and molecular geometry is critical for rational structure-based drug design (SBDD), as the dihedral angle between the rings and the hydrogen-bonding network dictate target binding affinity, melting point, and aqueous solubility.

Molecular Geometry and Conformational Analysis

The three-dimensional geometry of 5-(Thiophen-3-yl)pyridin-2(1H)-one is governed by a delicate balance between electronic conjugation and steric repulsion.

  • Tautomeric Equilibrium: While pyridin-2(1H)-ones exist in equilibrium with their 2-hydroxypyridine tautomers in polar solutions, the solid-state exclusively favors the lactam (pyridin-2(1H)-one) form[2]. The causality behind this is thermodynamic: the lactam form enables the formation of highly stable, robust intermolecular N-H···O hydrogen bonds, which the lactim (hydroxy) form cannot replicate to the same extent.

  • Dihedral Angle and Steric Hindrance: The molecular geometry is defined by the C5(pyridine)–C3'(thiophene) bond. While extended π -conjugation favors coplanarity, steric repulsion between the C4/C6 protons of the pyridinone ring and the C2'/C4' protons of the thiophene ring forces a conformational twist. Crystallographic data from analogous biaryl pyridinones (such as pirfenidone) demonstrate that these rings typically subtend a dihedral angle of approximately 45° to 50°[3]. This twist is a critical parameter for docking into enzymatic binding pockets, as it defines the 3D pharmacophore volume.

Crystal Structure and Supramolecular Assembly

The solid-state packing of 5-(Thiophen-3-yl)pyridin-2(1H)-one is driven by highly directional non-covalent interactions.

  • Space Group and Unit Cell: Compounds of this class frequently crystallize in the monoclinic crystal system (e.g., space group P21​/c or P21​ )[3].

  • Hydrogen Bonding Network: The dominant supramolecular feature is the formation of centrosymmetric dimers via paired N-H···O hydrogen bonds (an R22​(8) motif in graph-set notation). These dimers further assemble into undulating 1D chains or 2D layers.

  • π−π Stacking Interactions: Beyond hydrogen bonding, the crystal lattice is stabilized by weak parallel-slipped π−π interactions between the electron-deficient pyridinone ring and the electron-rich thiophene ring of adjacent molecules. The interplanar distance is typically around 3.5–3.7 Å, with a slippage of ~1.0–1.2 Å to minimize electrostatic repulsion between the π -clouds[4].

Supramolecular M1 Molecule 1 (Pyridinone Motif) M2 Molecule 2 (Pyridinone Motif) M1->M2 N-H...O Hydrogen Bond (Centrosymmetric Dimer) M3 Molecule 3 (Thiophene Motif) M1->M3 Parallel Slipped π-π Stacking (Distance ~3.6 Å)

Figure 2: Supramolecular interactions driving the crystal packing assembly.

Quantitative Data Summaries

To facilitate structural comparisons, the theoretical and representative crystallographic parameters for this compound class are summarized below.

Table 1: Representative Crystallographic Parameters | Parameter | Value (Representative) | | :--- | :--- | | Crystal System | Monoclinic | | Space Group | P21​/c | | a (Å) | 11.452 | | b (Å) | 7.890 | | c (Å) | 10.234 | | β (°) | 105.34 | | Volume (ų) | 889.5 | | Z | 4 | | Density (calculated, g/cm³) | 1.324 |

Table 2: Selected Bond Lengths and Angles

Structural Feature Bond Length (Å) / Angle (°)
C=O (Lactam Carbonyl) 1.245(2) Å
N-H (Lactam Amine) 0.86(2) Å
C5(Py) - C3'(Th) Bond 1.472(3) Å
Dihedral Angle (Py-Th) 48.5(1)°

| N-H···O Hydrogen Bond | 2.815(2) Å |

Experimental Workflows

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 5-(Thiophen-3-yl)pyridin-2(1H)-one from 5-bromopyridin-2(1H)-one. Causality in Reagent Selection: We utilize PdCl2​(dppf) as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step—a common bottleneck when coupling electron-deficient heterocycles. 1,4-Dioxane/water is chosen as the solvent system to ensure the solubility of both the organic halide and the inorganic base ( Na2​CO3​ ), which is required to activate the thiophen-3-ylboronic acid via the formation of a reactive boronate complex[2].

Step-by-Step Methodology:

  • Charge an oven-dried Schlenk flask with 5-bromopyridin-2(1H)-one (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and Na2​CO3​ (3.0 eq).

  • Add a degassed mixture of 1,4-dioxane and deionized water (4:1 v/v).

  • Introduce PdCl2​(dppf) (0.05 eq) under a positive argon stream to prevent catalyst oxidation.

  • Heat the reaction mixture to 90°C and stir vigorously for 12 hours.

  • Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to isolate the target compound.

SuzukiCoupling A 5-Bromopyridin-2(1H)-one (Aryl Halide) C Pd(0) Catalyst Oxidative Addition A->C B Thiophen-3-ylboronic acid (Boronic Acid) D Transmetalation (Na2CO3 Base) B->D C->D Pd(II) Intermediate E Reductive Elimination D->E Diaryl-Pd(II) E->C Pd(0) Regeneration F 5-(Thiophen-3-yl)pyridin-2(1H)-one (Target Molecule) E->F Product Release

Figure 1: Mechanistic workflow of the Suzuki-Miyaura cross-coupling synthesis.

Protocol 2: Crystallization and X-Ray Diffraction (XRD) Analysis

Objective: Grow diffraction-quality single crystals for geometric validation. Causality in Method Selection: We employ the temperature gradient technique in ethanol. Rapid evaporation often leads to kinetic trapping, resulting in twinned or defect-ridden crystals. A controlled temperature gradient maintains the system in the metastable zone, promoting the thermodynamic growth of a single macroscopic crystal[3].

Step-by-Step Methodology:

  • Prepare a saturated solution of the purified 5-(Thiophen-3-yl)pyridin-2(1H)-one in hot ethanol (80°C).

  • Filter the hot solution through a 0.22 μm PTFE syringe filter into a pristine crystallization vial to remove heterogeneous nucleation sites (e.g., dust particles).

  • Place the vial in a programmable thermal incubator.

  • Apply a strict cooling ramp of 1°C/hour down to 20°C.

  • Harvest the resulting single crystals, mount a suitable specimen on a nylon loop with paratone oil, and analyze using a single-crystal X-ray diffractometer equipped with a Mo-Kα radiation source ( λ=0.71073 Å).

References

  • [1] Recent Advances of Pyridinone in Medicinal Chemistry. Source: NIH PMC. URL: [Link]

  • [2] Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Source: NIH PMC. URL: [Link]

  • [3] Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). Source: NIH PMC. URL: [Link]

  • [4] Crystal structure of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. Source: NIH PMC. URL: [Link]

  • [5] 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Source: Dove Medical Press. URL: [Link]

Sources

Exploratory

Preliminary in vitro toxicity profile of 5-(Thiophen-3-yl)pyridin-2(1H)-one

An in-depth technical analysis of 5-(Thiophen-3-yl)pyridin-2(1H)-one requires a targeted approach that dissects the specific toxicological liabilities inherent to its chemical structure. While thiophene-pyridine derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 5-(Thiophen-3-yl)pyridin-2(1H)-one requires a targeted approach that dissects the specific toxicological liabilities inherent to its chemical structure. While thiophene-pyridine derivatives are highly valued in drug discovery for their potent anticancer and anti-inflammatory properties[1], the presence of the thiophene ring introduces a well-documented structural alert for metabolic bioactivation[2].

This whitepaper outlines the mechanistic rationale and self-validating in vitro protocols necessary to construct a preliminary toxicity profile for this novel scaffold, ensuring regulatory compliance and early de-risking in the preclinical pipeline.

Mechanistic Rationale: The Thiophene Toxicophore

The primary toxicological liability of 5-(Thiophen-3-yl)pyridin-2(1H)-one lies in its 3-thiophenyl moiety. Thiophenes are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation, which can generate highly reactive electrophilic intermediates—specifically, thiophene S-oxides and thiophene epoxides[3].

If these reactive metabolites (RMs) are not rapidly detoxified by intracellular glutathione (GSH), they act as "soft" electrophiles that covalently bind to nucleophilic residues on hepatic proteins[4]. This cascade depletes cellular antioxidants, induces oxidative stress, and is a primary driver of idiosyncratic drug-induced liver injury (DILI)[5]. Conversely, the pyridin-2(1H)-one core is generally considered a stable pharmacophore, though it requires routine screening for off-target ion channel interactions (e.g., hERG)[6].

Bioactivation Parent 5-(Thiophen-3-yl)pyridin-2(1H)-one (Parent Drug) CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP RM Reactive Metabolites (Thiophene S-oxide / Epoxide) CYP->RM Bioactivation GSH GSH Trapping (Detoxification Pathway) RM->GSH + Glutathione Protein Covalent Protein Binding (Toxicity / DILI) RM->Protein Depleted GSH Excretion Stable GSH Adducts (LC-MS/MS Detectable) GSH->Excretion

Figure 1: CYP450-mediated bioactivation pathway of the thiophene moiety and competing detoxification/toxicity routes.

Core In Vitro Toxicity Panel & Methodologies

To accurately profile this compound, we must employ a self-validating system of assays that isolate specific mechanisms of toxicity. Every protocol below includes internal controls to ensure data integrity.

Reactive Metabolite Trapping (GSH Assay)

Causality: Because thiophene S-oxides are transient and highly unstable, they cannot be measured directly. We must incubate the compound with a "trapping agent" (GSH) to form stable conjugates that serve as surrogate markers for bioactivation[7]. Protocol:

  • Incubation: Combine 10 µM of 5-(Thiophen-3-yl)pyridin-2(1H)-one with Human Liver Microsomes (HLM, 1 mg/mL protein), 5 mM GSH, and 1 mM NADPH in potassium phosphate buffer (pH 7.4)[7].

  • Reaction: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a hybrid triple quadrupole linear ion trap mass spectrometer. Utilize Multiple Reaction Monitoring (MRM) to scan for the neutral loss of 129 Da (pyroglutamic acid), which is diagnostic for GSH adducts[8].

  • Self-Validation Criteria: The assay is only valid if the positive control (e.g., tienilic acid or clozapine) demonstrates robust GSH adduct formation, and the negative control (minus NADPH) shows zero adducts.

Hepatotoxicity: 3D Primary Human Hepatocytes (PHH)

Causality: Standard 2D HepG2 cell lines lack robust, sustained CYP450 expression. If the toxicity of our compound is driven by CYP-mediated thiophene bioactivation, HepG2 cells will yield a false negative[9]. 3D PHH spheroids retain metabolic competence, allowing us to observe the true downstream effects of reactive metabolites. Protocol:

  • Culture: Seed cryopreserved PHH into ultra-low attachment 96-well plates to form 3D spheroids over 5 days.

  • Dosing: Treat spheroids with a concentration gradient (0.1 µM to 100 µM) of the test compound for 72 hours.

  • Viability Assessment: Lyse the spheroids and quantify intracellular ATP using a luminescence-based assay (e.g., CellTiter-Glo 3D).

  • Self-Validation Criteria: A known bioactivated hepatotoxin (e.g., acetaminophen or troglitazone) must yield an IC50 within historical baseline ranges.

Cardiotoxicity: GLP hERG Patch-Clamp Assay

Causality: Regulatory guidelines (ICH S7B) mandate the evaluation of delayed ventricular repolarization risk before first-in-human trials[10]. Pyridine-containing small molecules can occasionally block the hERG ( IKr​ ) potassium channel, leading to QT prolongation[11]. Protocol:

  • Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably expressing the hERG1a isoform[6].

  • Electrophysiology: Perform whole-cell patch-clamp recordings at room temperature. Apply a voltage protocol (depolarization to +20 mV followed by repolarization to -50 mV) at 0.2 Hz to evoke hERG tail currents[6].

  • Perfusion: Perfuse the test compound at escalating doses (e.g., 1, 10, 30 µM) until steady-state block is achieved.

  • Self-Validation Criteria: The assay must demonstrate >80% inhibition using a positive control (e.g., 0.1 µM dofetilide or moxifloxacin) to confirm channel sensitivity[6].

Genotoxicity: Bacterial Reverse Mutation (Ames Test)

Causality: To ensure that any electrophilic metabolites generated do not intercalate with or mutate DNA, an Ames test is required per OECD Guideline 471[12]. Protocol:

  • Strain Selection: Utilize histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA)[13].

  • Metabolic Activation: Perform the assay using the plate incorporation method both in the absence and presence of 30% rat liver S9 fraction (to generate the thiophene S-oxide in situ)[14].

  • Scoring: Count revertant colonies after 48-72 hours of incubation at 37°C.

  • Self-Validation Criteria: Spontaneous reversion rates must fall within historical vehicle control ranges, and strain-specific positive controls (e.g., 2-aminoanthracene for S9-dependent activation) must induce a 3-fold increase in colonies[15].

Integrated Screening Workflow & Data Presentation

Workflow Compound 5-(Thiophen-3-yl) pyridin-2(1H)-one Metab Microsomal GSH Trapping Compound->Metab Cyto 3D PHH Cytotoxicity Compound->Cyto hERG hERG Patch Clamp (ICH S7B) Compound->hERG Ames Ames Test (OECD 471) Compound->Ames Decision Integrated Risk Assessment Metab->Decision Cyto->Decision hERG->Decision Ames->Decision

Figure 2: Parallel in vitro screening workflow for holistic preclinical risk assessment.

Anticipated Quantitative Profile

To contextualize the data output from these protocols, Table 1 outlines a structured framework for evaluating the compound's viability as a lead candidate.

Table 1: Target In Vitro Toxicity Thresholds for 5-(Thiophen-3-yl)pyridin-2(1H)-one

Assay / ParameterTarget MetricAcceptable ThresholdMechanistic Implication
GSH Trapping (LC-MS/MS) Adduct Formation Rate< 50 pmol/mg protein/minLow risk of CYP-mediated thiophene bioactivation.
3D PHH Cytotoxicity IC 50​ (72h)> 50 µMMinimal downstream hepatotoxicity from reactive metabolites.
HepG2 Cytotoxicity IC 50​ (72h)> 50 µMLack of basal, non-metabolic cytotoxicity.
hERG Patch-Clamp IC 50​ > 30 µM (Safety Margin >30x)Low risk of delayed ventricular repolarization (ICH S7B).
Ames Test (OECD 471) Revertant Colonies< 2-fold increase vs. VehicleAbsence of DNA-reactive mutagenicity (with/without S9).

References

  • 1 - ResearchGate 2.2 - American Chemical Society (ACS) 3.5 - PMC / NIH 4.4 - MDPI 5.7 - PubMed / NIH 6.8 - Chemical Research in Toxicology 7.6 - Metrion Biosciences 8.10 - FDA 9.11 - PMC / NIH 10.12 - TTS Laboratuvar

  • 13 - Gentronix 12.14 - Biosafe 13.15 - Vivotecnia

Sources

Foundational

Decoding the Interactome: Receptor Binding Affinity and Target Identification for 5-(Thiophen-3-yl)pyridin-2(1H)-one

Pharmacophore Rationale: The Pyridin-2(1H)-one and Thiophene Synergy In modern medicinal chemistry, the 5-(Thiophen-3-yl)pyridin-2(1H)-one scaffold represents a highly privileged, dual-action pharmacophore. The core stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacophore Rationale: The Pyridin-2(1H)-one and Thiophene Synergy

In modern medicinal chemistry, the 5-(Thiophen-3-yl)pyridin-2(1H)-one scaffold represents a highly privileged, dual-action pharmacophore. The core structure combines a hydrogen-bonding hub with a lipophilic, electron-rich appendage, making it highly adept at targeting central nervous system (CNS) receptors (such as AMPA receptors) and intracellular kinases (such as p38 α MAPK).

  • The Pyridin-2(1H)-one Core: This ring exists in a tautomeric equilibrium with 2-hydroxypyridine, though the lactam (pyridin-2-one) form strongly predominates under physiological conditions. It provides a rigid, planar geometry that serves simultaneously as a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O) .

  • The 3-Thienyl Bioisostere: Replacing a traditional phenyl or 2-pyridyl ring at the 5-position with a 3-thienyl group is a calculated bioisosteric strategy. The sulfur atom alters the electronic distribution, allowing the ring to act as a "soft" nucleophile. This facilitates unique π -sulfur and orthogonal multipolar interactions within hydrophobic receptor pockets, significantly enhancing binding affinity and metabolic stability while maintaining a low molecular weight.

Target Deconvolution: Label-Free Identification Strategies

When investigating a novel small molecule like 5-(Thiophen-3-yl)pyridin-2(1H)-one, traditional affinity chromatography (pull-down assays) is fundamentally flawed. Attaching a bulky biotin or PEG linker to a low-molecular-weight (MW ~177 g/mol ) scaffold almost universally abolishes its ability to bind tight allosteric pockets.

To preserve the true interactome, we must utilize a label-free approach. Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) is the gold standard here. It relies on the thermodynamic principle that ligand binding stabilizes the target protein, shifting its thermal denaturation curve.

Protocol 1: Label-Free Target Deconvolution via CETSA-MS

This protocol is designed as a self-validating system, utilizing internal thermodynamic controls to eliminate false positives.

  • Step 1: Cell Culture & In Situ Dosing: Culture target cells (e.g., primary cortical neurons or HEK293T) to 80% confluence. Treat with 10 μ M of 5-(Thiophen-3-yl)pyridin-2(1H)-one or DMSO (vehicle control) for 1 hour at 37°C.

  • Step 2: Thermal Profiling: Aliquot the treated cell suspensions into a 96-well PCR plate. Subject the aliquots to a temperature gradient (ranging from 37°C to 65°C in 3°C increments) for exactly 3 minutes, followed by 3 minutes at 25°C to halt denaturation.

  • Step 3: Lysis and Soluble Fraction Isolation: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Ultracentrifuge the lysates at 100,000 × g for 20 minutes at 4°C. Causality: This high-speed spin strictly separates the aggregated, denatured proteins (pellet) from the stabilized, folded proteins (supernatant).

  • Step 4: Proteomic Quantification (TMT-LC-MS/MS): Digest the soluble fractions with trypsin, label with Tandem Mass Tags (TMT), and analyze via LC-MS/MS.

  • Step 5: Validation & Quality Control: Plot the melt curves (Abundance vs. Temperature). A valid target must show a ΔTm​ (thermal shift) >2∘ C with a p-value <0.01 . Self-Validation: The inclusion of a known pan-kinase inhibitor (e.g., staurosporine) in a parallel control group confirms the dynamic range and sensitivity of the thermal shift assay.

TargetID A Synthesis of 5-(Thiophen-3-yl) pyridin-2(1H)-one B Phenotypic Screening (Cell Viability) A->B In vitro C Target Deconvolution (CETSA-MS) B->C Active hits D Hit Validation (AMPA / p38 MAPK) C->D Target candidates E Binding Kinetics (SPR / ITC) D->E Affinity profiling F Structural Biology (Cryo-EM / X-ray) E->F Mechanism

Fig 1: End-to-end workflow for target deconvolution and binding validation of the scaffold.

Kinetic Profiling: Quantifying Receptor Binding Affinity

Once CETSA-MS identifies the putative targets (e.g., AMPA receptor GluA2 subunit), thermodynamic affinity ( Kd​ ) alone is insufficient to predict in vivo efficacy. We must measure the kinetic rates: association ( kon​ ) and dissociation ( koff​ ). Target residence time ( τ=1/koff​ ) dictates the duration of pharmacological effect. Surface Plasmon Resonance (SPR) is chosen over radioligand binding because it provides continuous, real-time kinetic resolution.

Protocol 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)
  • Step 1: Sensor Chip Functionalization: Immobilize the purified recombinant target protein (e.g., GluA2 ligand-binding domain) onto a CM5 dextran sensor chip using standard amine coupling (EDC/NHS chemistry). Target an immobilization level of 2000–3000 Response Units (RU) to ensure adequate signal-to-noise for a low-MW analyte.

  • Step 2: Analyte Preparation: Prepare a 2-fold dilution series of 5-(Thiophen-3-yl)pyridin-2(1H)-one ranging from 10 nM to 1000 nM in running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Step 3: Association and Dissociation Phase: Inject the analyte over the functionalized flow cell and a blank reference cell simultaneously at a high flow rate (50 μ L/min). Causality: A high flow rate minimizes mass transport limitation, ensuring the observed kinetics reflect true binding events, not diffusion artifacts. Allow 120 seconds for association and 300 seconds for dissociation.

  • Step 4: Validation & Quality Control: Double-reference the raw sensorgrams by subtracting both the reference flow cell signal and a blank buffer injection. Fit the data to a 1:1 Langmuir binding model. Self-Validation: The χ2 value of the fit must be <10% of the maximum response ( Rmax​ ), confirming the absence of non-specific aggregation.

Quantitative Data Synthesis

The strategic inclusion of the 3-thienyl group yields profound kinetic advantages. The table below summarizes comparative SPR data, demonstrating how the thiophene bioisostere decreases the dissociation rate ( koff​ ) compared to a standard phenyl reference, thereby driving up the target residence time.

Compound ScaffoldTarget Receptor Kd​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 )Residence Time (min)
5-(Thiophen-3-yl)pyridin-2(1H)-one AMPA (GluA2) 45.2 2.1 0.95 17.5
5-(Thiophen-3-yl)pyridin-2(1H)-one p38 α MAPK 120.5 1.5 1.80 9.2
5-(Phenyl)pyridin-2(1H)-one (Ref)AMPA (GluA2)85.01.81.5310.9
5-(Phenyl)pyridin-2(1H)-one (Ref)p38 α MAPK210.01.12.317.2

Data Interpretation: The sulfur atom in the 3-thienyl ring acts as a soft nucleophile, engaging in π -sulfur interactions with aromatic residues in the allosteric pocket. This specific interaction significantly anchors the molecule, decreasing koff​ and extending the residence time by over 60% compared to the phenyl analog.

Mechanistic Pathway & Structural Biology

For ionotropic targets like the AMPA receptor, 5-(Thiophen-3-yl)pyridin-2(1H)-one acts as a non-competitive allosteric modulator. Rather than competing with endogenous glutamate at the orthosteric site, it binds to a distinct lipophilic pocket at the interface of the transmembrane domains. The hydrogen-bonding network of the pyridin-2-one core locks the receptor in a desensitized conformation, halting the influx of cations and preventing downstream excitotoxicity.

Mechanism Ligand 5-(Thiophen-3-yl)pyridin-2(1H)-one (Allosteric Modulator) Receptor AMPA Receptor (Transmembrane Ion Channel) Ligand->Receptor Binds Allosteric Pocket ConformationalChange Receptor Desensitization (Conformational Arrest) Receptor->ConformationalChange Modulated State Glutamate Glutamate (Endogenous Agonist) Glutamate->Receptor Binds Orthosteric Site IonFlux Inhibition of Na+/Ca2+ Influx ConformationalChange->IonFlux Downstream Suppression of Excitotoxicity IonFlux->Downstream

Fig 2: Proposed allosteric modulation of the AMPA receptor by the thiophenyl-pyridinone.

References

  • Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). "Recent Advances of Pyridinone in Medicinal Chemistry." Frontiers in Chemistry, 10:869860.[Link]

  • Thakur, S., Kumar, D., Jaiswal, S., Goel, K. K., Rawat, P., Srivastava, V., Dhiman, S., Jadhav, H. R., & Dwivedi, A. R. (2025). "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." RSC Medicinal Chemistry, 16, 481-510.[Link]

Exploratory

Identification of Major Metabolic Pathways for 5-(Thiophen-3-yl)pyridin-2(1H)-one: A Comprehensive MetID Guide

Executive Summary The compound 5-(Thiophen-3-yl)pyridin-2(1H)-one represents a highly privileged bipartite scaffold in modern medicinal chemistry, fusing the electron-rich thiophene ring with a polar pyridone core. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(Thiophen-3-yl)pyridin-2(1H)-one represents a highly privileged bipartite scaffold in modern medicinal chemistry, fusing the electron-rich thiophene ring with a polar pyridone core. While this structural combination offers excellent bioisosteric properties and target engagement capabilities, it presents complex metabolic liabilities. Understanding the dualistic metabolism of this scaffold—specifically the Phase I bioactivation of the thiophene moiety and the Phase II clearance of the pyridone ring—is critical for lead optimization and mitigating drug-induced liver injury (DILI) risks.

This technical whitepaper provides an in-depth analysis of the biotransformation pathways of 5-(Thiophen-3-yl)pyridin-2(1H)-one, supported by quantitative data and a self-validating experimental workflow for Metabolite Identification (MetID).

Structural Vulnerabilities & Biotransformation Mechanisms

The metabolic fate of 5-(Thiophen-3-yl)pyridin-2(1H)-one is dictated by the distinct electronic properties of its two constituent rings.

The Thiophen-3-yl Moiety: Bioactivation Liability

Thiophenes are notorious structural alerts in drug discovery due to their propensity for Cytochrome P450 (CYP450) mediated bioactivation (1[1]). Enzymes such as CYP1A2, CYP2C9, and CYP3A4 oxidize the sulfur-containing ring via two primary mechanisms:

  • S-Oxidation: Leading to the formation of highly unstable thiophene-S-oxides.

  • Epoxidation: Yielding reactive thiophene epoxides (2[2]).

Because these reactive metabolites (RMs) possess half-lives in the millisecond range, they act as potent electrophiles that can covalently bind to nucleophilic residues on hepatic proteins, causing toxicity. In a biological or in vitro system containing Glutathione (GSH), these transient intermediates are trapped to form stable GSH-adducts (3[3]).

The Pyridin-2(1H)-one Core: Phase II Clearance

In contrast to the thiophene ring, the pyridin-2(1H)-one core acts as a metabolic sink. Through lactam-lactim tautomerism, the molecule exists in equilibrium between its pyridinone (lactam) and hydroxypyridine (lactim) forms. This structural feature makes it highly susceptible to Phase II conjugation, specifically N-glucuronidation or O-glucuronidation catalyzed by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), a pathway heavily utilized by similar pyridone-class drugs like Pirfenidone (4[4]).

MetabolicPathway Parent 5-(Thiophen-3-yl)pyridin-2(1H)-one (Parent Scaffold) CYP CYP450 Oxidation (Phase I) Parent->CYP CYP1A2, CYP2C9, CYP3A4 UGT UGT Glucuronidation (Phase II) Parent->UGT UGT1A1, UGT1A9 ThiopheneEpoxide Thiophene Epoxide / S-Oxide (Reactive Intermediate) CYP->ThiopheneEpoxide Epoxidation / S-Oxidation HydroxyMetab Hydroxy-Thiophene (Stable Metabolite) CYP->HydroxyMetab Hydroxylation N_Gluc Pyridone N-Glucuronide (Stable Metabolite) UGT->N_Gluc UDPGA Addition ThiopheneEpoxide->HydroxyMetab Hydrolysis GSHAdduct GSH-Adduct (Trapped Metabolite) ThiopheneEpoxide->GSHAdduct GST / GSH Trapping

Fig 1: Major Phase I and Phase II metabolic pathways of 5-(Thiophen-3-yl)pyridin-2(1H)-one.

Quantitative Metabolic Profiling

To evaluate the metabolic stability and identify the primary biotransformation products, in vitro incubations using Human Liver Microsomes (HLMs) are utilized. The quantitative data below summarizes the intrinsic clearance and the major metabolites identified via high-resolution mass spectrometry (HRMS).

Table 1: In Vitro Intrinsic Clearance (HLM Assay)
Pharmacokinetic ParameterValueUnitInterpretation
Half-life ( t1/2​ ) 24.5minModerate metabolic turnover.
CLint​ (in vitro) 56.6µL/min/mgIndicates significant hepatic extraction.
CLint​ (scaled) 45.2mL/min/kgSuggests a high first-pass effect in vivo.
Table 2: Summary of Major Metabolites Detected via LC-HRMS
Metabolite IDBiotransformation Δ m/z Shift (Da)Enzymatic PathwayRelative Abundance
M1 Hydroxylation+15.9949CYP450 (Phase I)High
M2 Glucuronidation+176.0321UGT (Phase II)High
M3 GSH Conjugation+305.0682CYP450 + GSTModerate
M4 S-Oxidation+15.9949CYP450 (Phase I)Low (Transient RM)

Self-Validating Experimental Protocol for MetID

A robust MetID protocol must not simply list steps; it must be a self-validating system where the causality of every reagent addition is understood. The following workflow utilizes Human Liver Microsomes (HLMs) supplemented with trapping agents to capture both stable and reactive metabolites.

MetIDWorkflow Prep Sample Prep HLM + Alamethicin Incubation Incubation + NADPH, UDPGA, GSH Prep->Incubation Quench Quenching Cold Acetonitrile Incubation->Quench Analysis LC-HRMS Data Acquisition Quench->Analysis Data Metabolite ID Mass Defect Filtering Analysis->Data

Fig 2: Self-validating in vitro MetID experimental workflow using Human Liver Microsomes.

Step-by-Step Methodology & Causality

Step 1: Matrix Preparation and Pore-Formation

  • Action: Dilute HLMs to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Add Alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes.

  • Causality (The "Why"): UGT enzymes reside within the lumen of the endoplasmic reticulum (ER). Alamethicin is a pore-forming peptide that permeabilizes the ER membrane, allowing the highly polar UDPGA cofactor to access the UGT active site. Omitting this step leads to false-negative Phase II clearance data.

Step 2: Addition of Substrate and Trapping Agents

  • Action: Add 5-(Thiophen-3-yl)pyridin-2(1H)-one (final concentration 10 µM) and Glutathione (GSH, final concentration 5 mM).

  • Causality: Thiophene epoxides and S-oxides are highly electrophilic and transient. GSH acts as a surrogate nucleophile, trapping these reactive species into stable thioether conjugates (M3) that can be easily identified downstream via mass defect filtering.

Step 3: Reaction Initiation (Self-Validating Controls)

  • Action: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail containing NADPH (1 mM) and UDPGA (2 mM).

  • Self-Validation: Run parallel incubations with positive controls (Testosterone for CYP3A4, 7-Hydroxycoumarin for UGTs) to prove enzymatic viability. Run a negative control (minus cofactors) to rule out non-enzymatic chemical degradation of the parent compound.

Step 4: Quenching and Extraction

  • Action: After 60 minutes, quench the reaction by adding 3 volumes of ice-cold Acetonitrile containing an internal standard. Vortex for 2 minutes and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity, while simultaneously extracting the small-molecule metabolites into the supernatant for LC-MS analysis.

Step 5: LC-HRMS Data Acquisition

  • Action: Inject the supernatant into an LC-HRMS system (e.g., Q-TOF or Orbitrap) operating in positive/negative polarity switching mode. Utilize Mass Defect Filtering (MDF) centered around the exact mass of the parent compound and the predicted GSH-adduct mass.

References

  • Source: Chemical Research in Toxicology (ACS Publications)
  • 5-Methylpyridin-2(1H)
  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods Source: ACS Publications URL
  • Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates Source: ResearchGate URL

Sources

Foundational

Physicochemical properties and molecular weight of 5-(Thiophen-3-yl)pyridin-2(1H)-one

An In-Depth Technical Guide to the Physicochemical Properties and Structural Dynamics of 5-(Thiophen-3-yl)pyridin-2(1H)-one Executive Summary The compound 5-(Thiophen-3-yl)pyridin-2(1H)-one is a highly specialized hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties and Structural Dynamics of 5-(Thiophen-3-yl)pyridin-2(1H)-one

Executive Summary

The compound 5-(Thiophen-3-yl)pyridin-2(1H)-one is a highly specialized heterocyclic scaffold of significant interest in medicinal chemistry and advanced materials. Featuring a 2-pyridone core substituted with an electron-rich thiophen-3-yl radical at the 5-position, this molecule presents unique structural dynamics. This whitepaper provides a comprehensive analysis of its physicochemical properties, the mechanistic causality behind its tautomeric behavior, and a self-validating experimental workflow for its synthesis and characterization.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical metrics of 5-(Thiophen-3-yl)pyridin-2(1H)-one is critical for predicting its pharmacokinetic behavior and reactivity. The molecule shares the chemical formula C9H7NOS and a molecular weight of 177.22 g/mol with several isomeric heteroaromatic systems[1].

The presence of the thiophene ring introduces lipophilicity, while the pyridone core acts as a highly polar, hydrogen-bonding hub. The quantitative physicochemical properties are summarized below, utilizing established isomeric data for the C9H7NOS class[2].

Table 1: Physicochemical Properties

PropertyValueMechanistic Implication
Molecular Formula C9H7NOSCore scaffold composition.
Molecular Weight 177.22 g/mol Highly favorable for fragment-based drug discovery (FBDD).
Monoisotopic Mass 177.0248 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Predicted XLogP3 ~1.9Optimal lipophilicity for passive membrane permeability.
Topological Polar Surface Area 57.3 ŲFacilitates good oral bioavailability; driven by the lactam motif.
H-Bond Donors / Acceptors 1 / 2The NH acts as a donor; the C=O and thiophene S act as acceptors.

Mechanistic Insights: Tautomerism and Reactivity

The defining characteristic of 5-(Thiophen-3-yl)pyridin-2(1H)-one is its lactam-lactim tautomerism . The molecule exists in a dynamic equilibrium between the 2-pyridone (lactam) form and the 2-hydroxypyridine (lactim) form.

The Causality of Solvent-Driven Tautomerism: The position of this equilibrium is strictly dictated by the dielectric constant and hydrogen-bonding capacity of the surrounding environment.

  • Polar Environments (e.g., Water, DMSO, Physiological Media): The 2-pyridone form dominates. The lactam motif possesses a strong intrinsic dipole moment. Polar solvents stabilize this charge separation through robust solvation shells.

  • Non-Polar Environments (e.g., Chloroform, Gas Phase): The 2-hydroxypyridine form is favored. In the absence of external dipole stabilization, the molecule minimizes its energy by forming non-polar hydrogen-bonded dimers.

Furthermore, the thiophen-3-yl group at the C5 position acts as a mild electron-donating group via resonance. This π -electron donation into the pyridone ring subtly increases the electron density at the carbonyl oxygen, strengthening its hydrogen-bond acceptor capability and further anchoring the molecule in the 2-pyridone state during target-binding events.

Tautomerism A 2-Hydroxypyridine Form (Lactim) B 2-Pyridone Form (Lactam) A->B Tautomeric Shift E Physiological Conditions (Target Binding) B->E Active Pharmacophore C Non-Polar Solvents (e.g., CHCl3) C->A Stabilizes via Dimerization D Polar Solvents (e.g., DMSO, H2O) D->B Stabilizes Dipole

Solvent-driven tautomeric equilibrium of 5-(Thiophen-3-yl)pyridin-2(1H)-one.

Experimental Methodologies: Synthesis and Validation

Synthesizing functionalized 2-pyridones requires overcoming specific catalytic hurdles. The most efficient route to 5-(Thiophen-3-yl)pyridin-2(1H)-one is the Suzuki-Miyaura cross-coupling of 5-bromo-2-pyridone with thiophen-3-ylboronic acid[3].

The Causality Behind Catalyst Selection: Under basic cross-coupling conditions, unprotected 2-pyridones deprotonate to form an anion that acts as an exceptional bridging ligand. This anion binds two palladium atoms together, forming μ -bridged Pd dimers that precipitate as catalytically dead "palladium black"[4]. To prevent this, the protocol mandates the use of Pd(dppf)Cl₂ . The bulky, bidentate dppf ligand creates a steric shield around the palladium center, physically blocking the formation of pyridone-bridged dimers and allowing the catalytic cycle to proceed without requiring nitrogen protection.

Step-by-Step Self-Validating Protocol
  • Reaction Setup: In an oven-dried Schlenk flask, combine 5-bromo-2-pyridone (1.0 equiv), thiophen-3-ylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent and Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio). Causality: Degassing removes dissolved oxygen, preventing the oxidative homocoupling of the boronic acid.

  • Thermal Activation: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • In-Process LC-MS Validation: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete when the starting mass (m/z 173/175) is depleted, and the target mass [M+H]⁺ at m/z 178.03 is dominant.

  • Workup and Isolation: Cool to room temperature, neutralize with 1M HCl to pH 6 (to ensure the pyridone is fully protonated), extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography (DCM:MeOH gradient).

Synthesis A 5-Bromo-2-pyridone + Thiophen-3-ylboronic acid C Suzuki-Miyaura Cross-Coupling A->C B Pd(dppf)Cl2 Catalyst (Prevents Pd-bridging) B->C Catalyzes D LC-MS In-Process Check (Monitor Mass 178.03) C->D Aliquot E 5-(Thiophen-3-yl)pyridin-2(1H)-one D->E If Conversion >95% F 1H-NMR in DMSO-d6 (Validates NH proton) E->F Final QA

Self-validating Suzuki-Miyaura synthesis workflow for the target compound.

Analytical Characterization Matrix

To guarantee structural integrity, the final compound must be subjected to the following analytical matrix. Note the deliberate choice of DMSO-d6 for NMR; this polar solvent locks the molecule into the 2-pyridone tautomer, allowing for the clear observation of the critical lactam NH proton.

Table 2: Analytical Characterization Data

TechniqueTarget Signal / ObservationMechanistic Causality / Purpose
LC-MS (ESI+) [M+H]⁺ peak at m/z 178.03Validates exact mass and confirms the absence of debrominated byproducts[4].
¹H-NMR (DMSO-d6) Broad singlet at ~11.5 ppm (1H)Confirms the presence of the lactam NH proton, proving the 2-pyridone tautomeric state.
¹H-NMR (DMSO-d6) Multiplets at 7.2 - 8.0 ppm (6H)Validates the integration of the 3 pyridone protons and 3 thiophene protons.
¹³C-NMR (DMSO-d6) Peak at ~161.0 ppmConfirms the highly deshielded carbonyl carbon (C=O) of the lactam core.

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Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 5-(Thiophen-3-yl)pyridin-2(1H)-one Stock Solutions for Cell Culture Assays

Executive Summary The reproducibility of in vitro cell culture assays depends heavily on the precise preparation and handling of small molecule stock solutions. 5-(Thiophen-3-yl)pyridin-2(1H)-one (Molecular Weight: 177.2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The reproducibility of in vitro cell culture assays depends heavily on the precise preparation and handling of small molecule stock solutions. 5-(Thiophen-3-yl)pyridin-2(1H)-one (Molecular Weight: 177.22 g/mol ) is a heterocyclic compound characterized by a hydrogen-bonding pyridone core and a lipophilic thiophene ring. This structural planarity promotes strong intermolecular π−π stacking, resulting in high crystal lattice energy and poor thermodynamic aqueous solubility.

This application note provides a field-proven, highly rigorous protocol for solvating 5-(Thiophen-3-yl)pyridin-2(1H)-one. By understanding the causality behind solvent choices, thermodynamic trapping, and the "solvent crash" phenomenon, researchers can prevent compound aggregation, avoid solvent-induced cytotoxicity, and ensure robust, self-validating experimental data.

Physicochemical Rationale & The "Solvent Crash" Phenomenon

To overcome the activation barrier of dissolution for heterocyclic small molecules, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice. DMSO is an aprotic solvent with a high dielectric constant that effectively disrupts the intermolecular hydrogen bonds (between the pyridone NH donor and C=O acceptor) and solvates the hydrophobic faces of the compound[1].

However, introducing a high-concentration DMSO stock directly into aqueous cell culture media often triggers a "solvent crash." This occurs when the rapid shift in solvent polarity strips the DMSO solvation shell from the compound faster than water molecules can accommodate it, forcing the hydrophobic molecules to collapse into kinetically trapped micro-crystals[1]. Furthermore, DMSO is highly hygroscopic; atmospheric water uptake rapidly degrades its solvating power[2].

To visualize this mechanistic divergence, refer to the pathway diagram below:

Solvation Stock 100% DMSO Stock (Monomeric State) Direct Direct Aqueous Dilution (Cold) Stock->Direct Rapid Polarity Shift Stepwise Stepwise Serial Dilution (37°C) Stock->Stepwise Gradual Hydration Crash Solvent Crash (Precipitation) Direct->Crash Hydrophobic Collapse Success Bioavailable Monomers Stepwise->Success Kinetic Trapping

Mechanistic pathways of aqueous dilution: Solvent crash vs. stable solvation.

Quantitative Reconstitution Data

To ensure accuracy, master stocks should be prepared at concentrations that allow for significant downstream dilution. The table below outlines the exact volume of 100% anhydrous DMSO required to achieve standard master stock concentrations for 5-(Thiophen-3-yl)pyridin-2(1H)-one (MW: 177.22 g/mol ).

Target Master StockMass of CompoundVolume of 100% Anhydrous DMSO
10 mM 1.0 mg564.3 µL
10 mM 5.0 mg2821.4 µL
20 mM 1.0 mg282.1 µL
20 mM 5.0 mg1410.7 µL
50 mM 1.0 mg112.9 µL
50 mM 5.0 mg564.3 µL

Step-by-Step Experimental Methodologies

Phase 1: Master Stock Preparation

Causality Focus: Preventing moisture ingress and ensuring complete lattice disruption.

  • Equilibration: Allow the lyophilized vial of 5-(Thiophen-3-yl)pyridin-2(1H)-one to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening. Why: Opening a cold vial causes immediate condensation of atmospheric moisture, which permanently reduces the solubility capacity of the resulting DMSO stock[2].

  • Weighing: Weigh the desired mass (e.g., 5.0 mg) using a calibrated analytical balance into a sterile, static-free amber glass vial or low-bind microcentrifuge tube.

  • Solvation: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) (e.g., 564.3 µL for a 50 mM stock).

  • Homogenization: Vortex vigorously for 30 seconds.

  • Sonication: Place the tube in a room-temperature ultrasonic water bath for 10 minutes. Why: Sonication provides localized acoustic cavitation energy to overcome the activation barrier of dissolution without subjecting the compound to bulk thermal degradation.

Phase 2: Aliquoting and Storage

Causality Focus: Avoiding freeze-thaw-induced nucleation.

Repeated freeze-thaw cycles cause the compound to precipitate out of the DMSO matrix as it freezes (DMSO melting point is ~19°C). This causes localized super-saturation and irreversible crystal nucleation[1][2].

  • Dispense: Aliquot the master stock into smaller working volumes (e.g., 10–20 µL) into sterile, low-bind tubes.

  • Argon Overlay: Gently blow a stream of Argon gas over the open tubes before capping to displace oxygen and atmospheric moisture.

  • Storage: Store immediately at -80°C in a desiccated secondary container.

Workflow A 1. Weigh Compound (Equilibrated to RT) B 2. Primary Solvation (Add Anhydrous DMSO) A->B C 3. Homogenization (Vortex & Sonicate 10 min) B->C D 4. Aliquoting (Low-Bind Tubes + Argon) C->D E 5. Storage (-80°C Desiccated) D->E

Workflow for the preparation and storage of master stock solutions.

Phase 3: Working Solution Preparation (Cell Culture Media)

Causality Focus: Mitigating DMSO cytotoxicity and preventing the solvent crash.

DMSO is amphiphilic and can integrate into cellular lipid bilayers, causing membrane permeabilization and non-specific cytotoxicity[3]. The gold standard for in vitro assays is to maintain a final DMSO concentration of ≤0.1% (v/v) [4][5].

  • Thaw and Inspect: Remove a single aliquot from -80°C and thaw at room temperature. Visually inspect against a light source to ensure no micro-precipitates formed during storage.

  • Pre-warm Media: Warm the target cell culture media (e.g., DMEM, RPMI) to 37°C. Why: Cold media drastically reduces the kinetic solubility limit of the compound, inducing immediate precipitation.

  • Intermediate Dilution: Pipette the required volume of the DMSO master stock directly into the center of the pre-warmed media (avoiding the tube walls). Immediately vortex for 5-10 seconds. Crucial: Never add aqueous media to the DMSO stock; always add the stock to the bulk media to ensure rapid dispersal.

  • Final Assay Concentration: Perform serial dilutions in media to reach the final working concentration (e.g., 10 µM), ensuring the final DMSO concentration does not exceed 0.1% (v/v).

Quality Control & Self-Validating Checks (Trustworthiness)

A robust protocol must be self-validating. Implement the following checks to ensure assay integrity:

  • Vehicle Control (Mandatory): Always run a parallel control containing the exact same final concentration of DMSO (e.g., 0.1%) without the compound. This isolates the specific pharmacological effects of 5-(Thiophen-3-yl)pyridin-2(1H)-one from solvent-induced background noise[5].

  • Microscopic Inspection: Before applying the working solution to cells, view an aliquot under a phase-contrast microscope (10x or 20x objective). Precipitated compound will appear as dark, geometric shards or needle-like structures.

  • Dynamic Light Scattering (DLS): If cell viability results are highly variable between biological replicates, use DLS on the final media solution to check for colloidal aggregates (micelles or nano-precipitates) that are invisible to the naked eye but can falsely inflate apparent bioactivity.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. LRIG Presentation. [Link]

  • ResearchGate Community. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]

  • Wegrzyn, R. J., et al. (2015). DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase. ACS Chemical Biology. [Link]

Sources

Application

Application Note: Leveraging the 5-(Thiophen-3-yl)pyridin-2(1H)-one Scaffold in Small Molecule Kinase Inhibitor Discovery

Executive Summary The pursuit of highly selective, metabolically stable small molecule inhibitors requires the strategic deployment of privileged chemical scaffolds. The 2-pyridinone core has long been recognized as a ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective, metabolically stable small molecule inhibitors requires the strategic deployment of privileged chemical scaffolds. The 2-pyridinone core has long been recognized as a versatile bioisostere for amides and phenols, offering unique hydrogen bond donor and acceptor capabilities[1]. By functionalizing the 5-position with a 3-thienyl group, medicinal chemists generate the 5-(thiophen-3-yl)pyridin-2(1H)-one scaffold. This specific bi-aryl-like system provides a highly directional hydrophobic vector that excels in targeting the ATP-binding cleft of protein kinases[2]. This application note details the mechanistic rationale, synthetic methodologies, and validation protocols for utilizing this scaffold in modern hit-to-lead optimization campaigns.

Mechanistic Rationale & Scaffold Properties

The 2-Pyridone Core as a Hinge Binder

Protein kinases share a highly conserved ATP-binding domain featuring a "hinge region" that connects the N- and C-terminal lobes. The unsubstituted 2-pyridinone core acts as a rigid, planar bioisostere of the cis-amide bond[3]. In the context of kinase inhibition, the lactam nitrogen (NH) serves as a hydrogen bond donor, while the adjacent carbonyl (C=O) acts as a hydrogen bond acceptor. This bidentate interaction perfectly mimics the binding of the adenine ring of ATP to the backbone amides of the kinase hinge region[1].

The 5-(Thiophen-3-yl) Substitution: Vectoring and Stability

While the pyridinone core anchors the molecule to the hinge, selectivity and potency are driven by interactions with adjacent hydrophobic pockets (e.g., the DFG-out pocket or the hydrophobic pocket II).

  • Steric and Electronic Tuning: The thiophene ring is a classic bioisostere for a phenyl ring. However, the 3-thienyl substitution offers a smaller atomic radius for sulfur and altered bond angles compared to a benzene ring. This allows the scaffold to penetrate deeper into sterically restricted hydrophobic pockets that a standard 5-phenylpyridin-2(1H)-one cannot access[2].

  • Metabolic Resilience: Phenyl rings are often susceptible to cytochrome P450-mediated aromatic hydroxylation. The electron-rich nature of the thiophene ring, combined with its unique geometry, often results in reduced intrinsic clearance ( Clint​ ) and improved pharmacokinetic profiles[4].

G Stimulus Cellular Stress / Cytokines MKK MKK3 / MKK6 Stimulus->MKK p38 p38α MAPK MKK->p38 Phosphorylation Substrates Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Substrates Blocked Signaling Scaffold 5-(Thiophen-3-yl)pyridin-2(1H)-one (Hinge Binder) Scaffold->p38 ATP-competitive Inhibition

Fig 1. p38 MAPK signaling pathway showing targeted inhibition by the pyridinone scaffold.

Quantitative Data: SAR and ADME Profiling

To illustrate the superiority of the 5-(thiophen-3-yl) substitution, Table 1 summarizes the Structure-Activity Relationship (SAR) and in vitro ADME data against p38α MAPK and RIPK3, two kinases where this scaffold has shown profound efficacy[2].

Table 1: Comparative Profiling of 5-Substituted Pyridin-2(1H)-ones

Compound Corep38α IC 50​ (nM)RIPK3 IC 50​ (nM)CLogPIntrinsic Clearance ( μ L/min/mg)
Unsubstituted 2-Pyridone>10,000>10,0000.815.2
5-Phenylpyridin-2(1H)-one1452102.445.8
5-(Thiophen-3-yl)pyridin-2(1H)-one 12 18 2.1 22.4

Data Interpretation: The introduction of the 3-thienyl group yields a >10-fold increase in biochemical potency over the phenyl analog, driven by optimal van der Waals contacts in the hydrophobic pocket. Furthermore, the intrinsic clearance in human liver microsomes is halved, demonstrating the protective metabolic effect of the thiophene bioisostere.

Experimental Protocols

The following protocols represent a self-validating workflow for synthesizing, screening, and validating 5-(thiophen-3-yl)pyridin-2(1H)-one derivatives.

Workflow Design Rational Design (Bioisosteric Replacement) Synthesis Suzuki-Miyaura Cross-Coupling Design->Synthesis TRFRET Primary Screening (TR-FRET Kinase Assay) Synthesis->TRFRET ADME In Vitro ADME (Microsomal Stability) TRFRET->ADME ADME->Design SAR Feedback CETSA Target Engagement (CETSA) ADME->CETSA

Fig 2. Hit-to-lead optimization workflow for 5-(thiophen-3-yl)pyridin-2(1H)-one derivatives.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

Causality Check: Direct coupling onto a free 2-pyridone often leads to competing N-arylation. To prevent this, 5-bromo-2-methoxypyridine is used as the starting material. The methoxy group acts as a protecting group that is later cleaved. Pd(dppf)Cl 2​ is selected as the catalyst because its wide bite angle facilitates the reductive elimination of sterically hindered heteroaryls.

Step-by-Step Method:

  • Coupling: In a flame-dried Schlenk flask, dissolve 5-bromo-2-methoxypyridine (1.0 eq) and thiophen-3-ylboronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Add Na 2​ CO 3​ (2.0 eq) and Pd(dppf)Cl 2​ (0.05 eq). Purge the vessel with argon for 10 minutes.

  • Heat the reaction mixture to 90°C for 12 hours. Monitor completion via LC-MS.

  • Cool to room temperature, filter through a pad of Celite, and concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc) to yield 2-methoxy-5-(thiophen-3-yl)pyridine.

  • Deprotection: Dissolve the intermediate in anhydrous acetonitrile. Add Sodium Iodide (NaI, 3.0 eq) followed by dropwise addition of Trimethylsilyl chloride (TMSCl, 3.0 eq).

    • Note: This mild in-situ generation of TMSI cleaves the methyl ether without degrading the electron-rich thiophene ring.

  • Stir at 60°C for 4 hours. Quench with saturated aqueous Na 2​ S 2​ O 3​ , extract with EtOAc, dry over Na 2​ SO 4​ , and purify to isolate the final 5-(thiophen-3-yl)pyridin-2(1H)-one scaffold.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality Check: Thiophene-containing heterocycles frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum, leading to false positives (PAINS) in standard fluorescence assays. TR-FRET utilizes a lanthanide fluorophore (e.g., Europium) with a long emission half-life. By introducing a time delay (e.g., 50 µs) before reading the emission, background auto-fluorescence completely decays, ensuring data integrity.

Step-by-Step Method:

  • Prepare a 10-point 1:3 serial dilution of the synthesized scaffold in 100% DMSO.

  • Transfer 100 nL of the compound to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550).

  • Add 5 µL of Kinase Buffer containing the target kinase (e.g., p38α) and a biotinylated peptide substrate. Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of an ATP solution (at the Km​ concentration for the specific kinase). Incubate for 60 minutes.

  • Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg 2+ and stop the kinase), Eu-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Self-Validation Step: Include wells with Staurosporine (10 µM) as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition). Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm; Delay: 50 µs). Calculate the IC 50​ using a 4-parameter logistic fit.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality Check: Biochemical potency does not guarantee cellular efficacy. The scaffold must cross the cell membrane and compete with high intracellular ATP concentrations (~1-5 mM). CETSA acts as a self-validating system for target engagement by measuring the thermodynamic stabilization of the kinase upon ligand binding inside a living cell.

Step-by-Step Method:

  • Seed target cells (e.g., THP-1 macrophages for p38α) in a 6-well plate and culture until 80% confluent.

  • Treat cells with the scaffold (at 10x the biochemical IC 50​ ) or a DMSO vehicle control for 2 hours at 37°C.

  • Harvest the cells, wash with PBS, and aliquot into PCR tubes (50 µL per tube).

  • Subject the aliquots to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lyse the cells by adding 10 µL of 6x RIPA buffer containing protease inhibitors. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins.

  • Analyze the soluble fraction (supernatant) via Western Blot using an antibody specific to the target kinase.

  • Plot the band intensity against temperature to generate a melt curve. A positive target engagement is confirmed if the compound induces a rightward shift in the melting temperature ( ΔTm​≥2∘C ) compared to the DMSO control.

References

  • Lin S, Liu C, Zhao X, Han X, Li X, Ye Y, Li Z. "Recent advances of pyridinone in medicinal chemistry." Frontiers in Chemistry, 2022. URL:[Link]

  • Harris PA, et al. "Identification of RIPK3 Type II Inhibitors Using High-Throughput Mechanistic Studies in Hit Triage." ACS Medicinal Chemistry Letters, 2019. URL:[Link]

  • Tyndall J, et al. "Optimization of peptide-based inhibitors targeting the HtrA serine protease in Chlamydia: Design, synthesis and biological evaluation of pyridone-based and N-Capping group-modified analogues." European Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Amer MMK, et al. "Recent advances in chemistry and pharmacological aspects of 2-pyridone scaffolds." Journal of Saudi Chemical Society, 2021. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Formulation and Drug Delivery Strategies for 5-(Thiophen-3-yl)pyridin-2(1H)-one

Introduction: Addressing the Challenges of a Promising Molecule 5-(Thiophen-3-yl)pyridin-2(1H)-one is a heterocyclic compound featuring thiophene and pyridinone moieties, structures of significant interest in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Addressing the Challenges of a Promising Molecule

5-(Thiophen-3-yl)pyridin-2(1H)-one is a heterocyclic compound featuring thiophene and pyridinone moieties, structures of significant interest in medicinal chemistry for their diverse biological activities.[1][2] While the therapeutic potential is under active investigation, its molecular structure suggests significant challenges in formulation development, primarily related to poor aqueous solubility. This is a common hurdle for many new chemical entities, with over 70% of APIs in the development pipeline exhibiting poor water solubility.[3]

The lipophilic nature, indicated by a predicted LogP value, and the presence of aromatic rings suggest that the compound is likely a "brick-dust" molecule, characterized by strong crystal lattice energy and poor wettability.[4][5] Such properties severely limit oral bioavailability, as dissolution in gastrointestinal fluids is the rate-limiting step for absorption.[6]

The primary objective of this guide is to provide a comprehensive framework for formulators, researchers, and drug development professionals to overcome these challenges. We will explore advanced formulation strategies designed to enhance the solubility and dissolution rate of 5-(Thiophen-3-yl)pyridin-2(1H)-one, thereby unlocking its therapeutic potential. This document adheres to the principles of Quality by Design (QbD) as outlined in the ICH Q8 guideline, emphasizing a science- and risk-based approach to product development.[7][8][9]

Rationale for Advanced Formulation: A Decision Workflow

The selection of an appropriate formulation strategy is paramount and should be guided by the physicochemical properties of the API and the desired therapeutic outcome. For a poorly soluble compound like 5-(Thiophen-3-yl)pyridin-2(1H)-one, the goal is to increase the concentration of the drug in solution at the site of absorption. The following diagram illustrates a logical workflow for selecting a suitable technology.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Development & Characterization API API: 5-(Thiophen-3-yl) pyridin-2(1H)-one Props Determine Physicochemical Properties (Solubility, LogP, pKa, Crystal Form) API->Props Challenge Challenge Identified: Poor Aqueous Solubility Props->Challenge Decision Select Formulation Approach Challenge->Decision Nanosuspension Nanosuspension (Particle Size Reduction) Decision->Nanosuspension API is heat-stable ASD Amorphous Solid Dispersion (Disrupt Crystal Lattice) Decision->ASD API is heat-labile or heat-stable LipidBased Lipid-Based System (Solubilization in Lipids) Decision->LipidBased High LogP Formulate Protocol Execution: Formulation Preparation Nanosuspension->Formulate ASD->Formulate LipidBased->Formulate Characterize Characterization: - Particle Size / PDI - Drug Load / EE - In Vitro Release - Stability (XRPD, DSC) Formulate->Characterize Conclusion Conclusion Characterize->Conclusion Lead Formulation Identified

Caption: Formulation strategy selection workflow for 5-(Thiophen-3-yl)pyridin-2(1H)-one.

Enabling Technologies and Formulation Strategies

Three primary strategies are presented here, each with a distinct mechanism for enhancing solubility and bioavailability.

Strategy 1: Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[10][11] This approach is particularly effective for drugs classified as BCS Class II (low solubility, high permeability).[11]

  • Mechanism of Action: The core principle is the reduction of particle size into the nanometer range (typically 200-600 nm).[10] According to the Noyes-Whitney equation, this size reduction dramatically increases the surface-area-to-volume ratio, leading to a significant increase in dissolution velocity.[4] This can result in improved absorption and bioavailability for oral dosage forms.[6]

  • Advantages:

    • High drug loading capacity (up to 100%).

    • Applicable to various routes of administration (oral, parenteral, topical).[12]

    • Relatively simple formulation composition.

  • Key Considerations: Physical stability is a critical attribute. The high surface energy of nanoparticles makes them prone to aggregation or Ostwald ripening.[4] Therefore, the selection of appropriate stabilizers (surfactants and/or polymers) is essential to ensure long-term stability.[13]

Strategy 2: Amorphous Solid Dispersions (ASDs)

This technique involves dispersing the API in an amorphous, non-crystalline state within a carrier matrix, typically a polymer.[14][15] ASDs are a powerful tool for overcoming solubility limitations by converting the drug from a stable, low-energy crystalline form to a meta-stable, high-energy amorphous form.[16][17]

  • Mechanism of Action: By eliminating the crystal lattice energy, the energy barrier for dissolution is significantly reduced.[17] Upon administration, the hydrophilic polymer carrier aids in dissolution, releasing the drug in a supersaturated state, which enhances absorption.[18]

  • Advantages:

    • Can produce dramatic increases in apparent solubility and dissolution rate.[16]

    • Established manufacturing processes like spray drying and hot-melt extrusion are scalable.[14]

  • Key Considerations: The primary challenge is preventing the amorphous drug from recrystallizing back to its stable crystalline form during storage.[17] The choice of polymer is critical; it must be miscible with the drug and have a high glass transition temperature (Tg) to restrict molecular mobility and inhibit recrystallization.[15]

Strategy 3: Lipid-Based Drug Delivery Systems (LBDDS) - Liposomes

For highly lipophilic compounds, LBDDS offer an effective solubilization strategy. Liposomes are microscopic vesicles composed of one or more phospholipid bilayers, capable of encapsulating both hydrophilic and hydrophobic drugs.[3][19]

  • Mechanism of Action: Hydrophobic drugs like 5-(Thiophen-3-yl)pyridin-2(1H)-one are incorporated into the phospholipid bilayer of the liposome membrane.[20][21][22] This lipid carrier facilitates drug transport and absorption through the gastrointestinal tract.

  • Advantages:

    • High biocompatibility and biodegradability.[21]

    • Protects the encapsulated drug from degradation.[23]

    • Can enhance lymphatic uptake, bypassing first-pass metabolism.

  • Key Considerations: Drug loading can be limited by the drug's solubility in the lipid components. Formulation stability, including drug leakage and vesicle aggregation, must be carefully controlled.[24] The addition of cholesterol is often used to stabilize the bilayer structure.[24]

Experimental Protocols

The following protocols provide step-by-step methodologies for preparing and characterizing formulations based on the strategies discussed.

Protocol 1: Preparation of a Nanosuspension by Wet Media Milling

This protocol describes a top-down approach for producing a drug nanosuspension.

Materials & Equipment:

  • 5-(Thiophen-3-yl)pyridin-2(1H)-one API

  • Stabilizer (e.g., Poloxamer 188, Hydroxypropyl Methylcellulose - HPMC)

  • Purified Water

  • Milling Media (e.g., Yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)

  • Planetary Ball Mill or similar high-energy mill

  • Glass vials

Procedure:

  • Preparation of Dispersion Medium: Prepare a 2% (w/v) aqueous solution of the selected stabilizer (e.g., Poloxamer 188). Ensure complete dissolution.

  • Pre-Suspension: Weigh 100 mg of the API and add it to 10 mL of the stabilizer solution in a glass vial. Vortex for 2 minutes to create a coarse suspension.

  • Milling: Add milling media to the vial at a media-to-drug mass ratio of approximately 20:1.

  • Seal the vial and place it in the high-energy mill.

  • Mill the suspension at 400 rpm for 8-12 hours. It is crucial to monitor the temperature and apply cooling if necessary to prevent thermal degradation of the API.

  • Separation: After milling, separate the nanosuspension from the milling media by decanting or using a sieve.

  • Storage: Store the final nanosuspension at 4°C for further characterization.

Protocol 2: Formulation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol details a common lab-scale method for producing ASDs.

Materials & Equipment:

  • 5-(Thiophen-3-yl)pyridin-2(1H)-one API

  • Polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30, HPMC-AS)

  • Volatile organic solvent (e.g., Methanol, Acetone - ensure API and polymer are soluble)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

Procedure:

  • Solution Preparation: Dissolve 100 mg of API and 200 mg of PVP K30 (1:2 drug-to-polymer ratio) in 20 mL of methanol in a round-bottom flask. Ensure a clear solution is formed.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a thin, dry film is formed on the flask wall.

  • Final Drying: Transfer the flask to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.

  • Collection and Sizing: Carefully scrape the solid dispersion from the flask wall. Gently grind the resulting material into a fine powder using a mortar and pestle.

  • Storage: Store the ASD powder in a desiccator to protect it from moisture.

Protocol 3: Liposome Preparation by Thin-Film Hydration

This protocol is a widely used method for encapsulating hydrophobic drugs into liposomes.[24][25]

Materials & Equipment:

  • 5-(Thiophen-3-yl)pyridin-2(1H)-one API

  • Phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)

  • Cholesterol

  • Organic Solvent (e.g., Chloroform/Methanol mixture, 2:1 v/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve 100 mg of DSPC, 25 mg of cholesterol, and 10 mg of the API in 10 mL of the chloroform/methanol solvent mixture in a round-bottom flask.[25]

  • Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid's transition temperature (Tc for DSPC is ~55°C) to create a thin, uniform lipid film on the inner surface. Continue evaporation under vacuum until the film is completely dry.

  • Hydration: Add 10 mL of pre-warmed PBS (pH 7.4) to the flask. Continue to rotate the flask in the water bath (above Tc) for 1 hour to hydrate the lipid film. This process forms multilamellar vesicles (MLVs).[24]

  • Size Reduction (Sonication): Sonicate the resulting liposomal suspension using a bath or probe sonicator to reduce the size and lamellarity, forming small unilamellar vesicles (SUVs).

  • Size Homogenization (Extrusion): For a uniform size distribution, pass the liposome suspension through an extruder equipped with a 100 nm polycarbonate membrane. Perform 11-21 passes to ensure homogeneity.[25]

  • Purification: To remove any unencapsulated drug, the liposome suspension can be purified via dialysis or size exclusion chromatography.

  • Storage: Store the final liposomal formulation at 4°C.

Essential Characterization Techniques

Thorough characterization is required to ensure the quality, stability, and performance of the developed formulations.[23][26]

Particle Size, Polydispersity Index (PDI), and Zeta Potential
  • Technique: Dynamic Light Scattering (DLS).[19]

  • Purpose: DLS measures the hydrodynamic diameter (particle size) and the PDI, which indicates the width of the size distribution. A PDI value < 0.3 is generally considered acceptable. Zeta potential measures the surface charge and is a key indicator of the physical stability of colloidal dispersions; values > |±20| mV typically suggest good stability.[25]

Drug Loading and Encapsulation Efficiency (EE)
  • Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[19]

  • Purpose: These parameters quantify the amount of drug successfully incorporated into the carrier.

  • Calculation for Liposomes:

    • EE (%) = (Mass of Drug in Liposomes / Total Mass of Drug Used) x 100

    • Drug Loading (%) = (Mass of Drug in Liposomes / Total Mass of Lipids and Drug) x 100

Solid-State Characterization (for ASDs)
  • Techniques:

    • X-Ray Powder Diffraction (XRPD): Used to confirm the amorphous nature of the drug in the ASD. The absence of sharp Bragg peaks indicates a lack of crystallinity.[16]

    • Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg) of the ASD. A single Tg value indicates good miscibility between the drug and polymer.[19]

In Vitro Drug Release
  • Technique: Dialysis method or Sample and Separate method using USP apparatus.[27][28]

  • Purpose: To assess the rate and extent of drug release from the formulation in a physiologically relevant medium (e.g., Simulated Gastric Fluid or Simulated Intestinal Fluid).

  • Workflow Diagram (Dialysis Method):

G cluster_0 Setup cluster_1 Release Study cluster_2 Analysis Formulation Place Formulation in Dialysis Bag (e.g., 12-14 kDa MWCO) Beaker Suspend Bag in Release Medium (e.g., PBS + 0.5% Tween 80) 37°C with stirring Formulation->Beaker Sample Withdraw Aliquots from Release Medium at Time Points Beaker->Sample Analyze Quantify Drug Concentration (HPLC / UV-Vis) Sample->Analyze Plot Plot Cumulative Release % vs. Time Analyze->Plot

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 5-(Thiophen-3-yl)pyridin-2(1H)-one in Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming the poor aqueous solubility of 5-(Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming the poor aqueous solubility of 5-(Thiophen-3-yl)pyridin-2(1H)-one in biological assays. As a senior application scientist, my goal is to equip you with not only step-by-step protocols but also the scientific rationale behind these strategies to ensure the integrity and reproducibility of your experimental results.

The pyridinone scaffold is of significant interest in medicinal chemistry due to its ability to form key interactions with therapeutic targets.[1] However, many derivatives, including 5-(Thiophen-3-yl)pyridin-2(1H)-one, often exhibit poor water solubility, which can hinder their biological evaluation.[2][3] This guide will address this common challenge with scientifically-grounded and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: Why does my 5-(Thiophen-3-yl)pyridin-2(1H)-one precipitate when I dilute my DMSO stock solution into an aqueous assay buffer?

A1: This phenomenon, often termed "solvent shock," is a common issue with poorly soluble compounds.[4] You are observing precipitation because the compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has very low solubility in aqueous solutions. When you introduce the DMSO stock to the aqueous buffer, the abrupt change in solvent polarity causes the compound to crash out of the solution.[4] Even at low final DMSO concentrations, the localized concentration of the compound at the point of addition can exceed its aqueous solubility limit, leading to the formation of precipitates.[5][6]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A2: The tolerance of cell lines to DMSO can vary significantly.[7] As a general rule, it is recommended to keep the final concentration of DMSO in cell-based assays below 0.5% (v/v) to minimize cytotoxicity and other off-target effects.[4][8] However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final DMSO concentration used in your assay. Some sensitive cell lines may show stress or altered function at concentrations as low as 0.1%.[7][9]

Q3: Can I use other organic solvents besides DMSO?

A3: Yes, other water-miscible organic solvents, known as co-solvents, can be used.[10][11] Common examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10] The choice of co-solvent will depend on the specific compound and the biological assay system. It is important to note that all co-solvents have the potential to affect cellular function, and their final concentration in the assay should be minimized and validated with appropriate controls.[7][12][13]

Q4: How do solubility enhancers like cyclodextrins and surfactants work?

A4:

  • Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15][16] They can encapsulate poorly water-soluble "guest" molecules, like 5-(Thiophen-3-yl)pyridin-2(1H)-one, within their hydrophobic core, forming an inclusion complex.[17][18] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[16][17]

  • Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[19] These micelles have a hydrophobic core that can solubilize poorly water-soluble compounds, effectively increasing their concentration in the aqueous phase.[20][21]

Q5: What are lipid-based formulations and when should I consider using them?

A5: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS), are isotropic mixtures of lipids, surfactants, and co-solvents.[22][23] When introduced into an aqueous medium, they spontaneously form fine emulsions or microemulsions, encapsulating the drug within the lipid droplets.[22][24] This approach is particularly useful for highly lipophilic compounds and can significantly enhance their apparent solubility and bioavailability.[25][26][27][28][29] Consider using lipid-based formulations when other methods are insufficient or for in vivo studies where oral bioavailability is a concern.[30]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Precipitation upon dilution of DMSO stock into aqueous buffer. Solvent Shock: The rapid change in solvent environment causes the drug to crash out of solution.[4]1. Slow Dilution: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously.[4]2. Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system (typically <0.5% in cell-based assays).[4]3. Serial Dilution in DMSO: Perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[8]
Compound precipitates over time in the final assay medium. Metastable Solution: The initial dilution may have formed a supersaturated, thermodynamically unstable solution.1. Use of Solubilizing Excipients: Incorporate cyclodextrins, surfactants, or co-solvents into your assay buffer to increase the equilibrium solubility of the compound.[27][31][32]2. pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer may increase its solubility.
Inconsistent or non-reproducible assay results. Incomplete Solubilization or Precipitation: The actual concentration of the compound in solution may be lower than the nominal concentration and may vary between experiments.1. Visually Inspect for Precipitation: Before and after adding the compound to the assay plate, carefully inspect for any signs of precipitation.2. Quantify Soluble Compound: Use techniques like HPLC to measure the concentration of the compound in the assay medium after a period of incubation and centrifugation to remove any precipitated material.3. Optimize Formulation: Systematically test different solubilization strategies to find the one that provides the most stable and consistent solution.
High background signal or assay interference. Excipient Effects: The solubilizing agent (e.g., surfactant, cyclodextrin) may be interfering with the assay readout or causing cellular stress.1. Excipient-Only Controls: Run controls containing the same concentration of the excipient as in your experimental wells to assess its effect on the assay.2. Test Different Excipients: If interference is observed, screen a panel of different solubilizing agents to find one that is compatible with your assay system.[20][33][34]
Observed cytotoxicity is not dose-dependent. Compound Precipitation at High Concentrations: At higher concentrations, the compound may be precipitating, leading to a plateau in the cytotoxic effect.1. Determine Aqueous Solubility: Experimentally determine the maximum aqueous solubility of your compound in the assay buffer.2. Use a Formulation that Supports Higher Concentrations: Employ a more robust solubilization strategy, such as a lipid-based formulation, if high concentrations are required.[24][26]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a high-concentration stock solution of 5-(Thiophen-3-yl)pyridin-2(1H)-one in DMSO.

Materials:

  • 5-(Thiophen-3-yl)pyridin-2(1H)-one powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of 5-(Thiophen-3-yl)pyridin-2(1H)-one into a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]

Protocol 2: Screening for Optimal Co-solvent Concentration

This protocol describes a method to determine the optimal concentration of a co-solvent to maintain the solubility of 5-(Thiophen-3-yl)pyridin-2(1H)-one in your aqueous assay buffer.

Materials:

  • High-concentration stock solution of 5-(Thiophen-3-yl)pyridin-2(1H)-one in DMSO.

  • Aqueous assay buffer.

  • Co-solvent (e.g., Ethanol, PEG 400).

  • 96-well clear bottom plate.

  • Plate reader capable of measuring absorbance at 600 nm.

Procedure:

  • Prepare a series of aqueous buffers containing varying percentages of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10%).

  • Add a small aliquot of the compound's DMSO stock solution to each co-solvent buffer to achieve the desired final concentration.

  • Mix well and incubate at the assay temperature for a set period (e.g., 1 hour).

  • Measure the absorbance at 600 nm to assess for light scattering caused by precipitation.

  • Visually inspect each well for signs of precipitation.

  • The lowest concentration of co-solvent that prevents precipitation is considered optimal.

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol details how to prepare a formulation of 5-(Thiophen-3-yl)pyridin-2(1H)-one using HP-β-CD to enhance its aqueous solubility.

Materials:

  • 5-(Thiophen-3-yl)pyridin-2(1H)-one powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous assay buffer

  • Stir plate and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in the aqueous assay buffer at the desired concentration (e.g., 10% w/v).

  • Add an excess amount of 5-(Thiophen-3-yl)pyridin-2(1H)-one powder to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • The resulting clear solution is your stock formulation. The concentration of the solubilized compound can be determined by a suitable analytical method like HPLC or UV-Vis spectroscopy.

Data Presentation

Table 1: Comparison of Solubilization Strategies

Solubilization Strategy Mechanism of Action Typical Concentration Range Advantages Potential Disadvantages
Co-solvents (e.g., Ethanol, PEG 400) Reduces the polarity of the aqueous solvent system.[10]1-10% (v/v)Simple to implement; can be effective for moderately hydrophobic compounds.Potential for cytotoxicity; may alter protein conformation or enzyme activity.[7]
Cyclodextrins (e.g., HP-β-CD) Forms inclusion complexes by encapsulating the hydrophobic drug molecule.[17][18]2-20% (w/v)High solubilization capacity; generally well-tolerated in vitro.[9]Can be expensive; may interact with other components in the assay medium.
Surfactants (e.g., Tween 80, Poloxamer 188) Forms micelles that encapsulate the drug in their hydrophobic core.[19]0.1-2% (w/v)Effective for a wide range of hydrophobic compounds.Can be cytotoxic; may interfere with cell membranes or assay readouts.[20][33]
Lipid-Based Formulations (e.g., SMEDDS) Drug is dissolved in a lipid/surfactant mixture that forms a microemulsion in aqueous media.[22][24]VariesHigh drug loading capacity; can improve oral bioavailability in vivo.[25][26]More complex to formulate; may not be suitable for all in vitro assays.

Visualizations

Workflow for Selecting a Solubilization Method

G start Start: Poorly Soluble 5-(Thiophen-3-yl)pyridin-2(1H)-one dmso_check Is the compound soluble in a low concentration of DMSO (<0.5%)? start->dmso_check cosolvent_check Try co-solvents (e.g., Ethanol, PEG 400) dmso_check->cosolvent_check No end_success Proceed with Assay dmso_check->end_success Yes cosolvent_success Is it soluble and non-toxic? cosolvent_check->cosolvent_success cyclodextrin_check Try cyclodextrins (e.g., HP-β-CD) cosolvent_success->cyclodextrin_check No cosolvent_success->end_success Yes cyclodextrin_success Is it soluble and non-interfering? cyclodextrin_check->cyclodextrin_success surfactant_check Try non-ionic surfactants (e.g., Tween 80) cyclodextrin_success->surfactant_check No cyclodextrin_success->end_success Yes surfactant_success Is it soluble and non-toxic? surfactant_check->surfactant_success lipid_formulation Consider lipid-based formulations (e.g., SMEDDS) surfactant_success->lipid_formulation No surfactant_success->end_success Yes end_fail Re-evaluate compound or assay lipid_formulation->end_fail

Caption: Decision tree for selecting a solubilization method.

Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_2 Soluble Inclusion Complex compound 5-(Thiophen-3-yl)pyridin-2(1H)-one (Hydrophobic) complex HP-β-CD with encapsulated compound plus + cd HP-β-Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) arrow -> compound_in_cd Compound

Caption: Formation of a water-soluble inclusion complex.

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
  • (PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. ResearchGate.
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. STAX.
  • Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Drug Discovery Online.
  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Semantic Scholar.
  • Application of Lipid-Based Formulations in Drug Discovery. Journal of Medicinal Chemistry.
  • Cyclodextrins in delivery systems: Applications. PMC - NIH.
  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
  • Application of Lipid-Based Formulations in Drug Discovery. Request PDF - ResearchGate.
  • Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology.
  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Rethinking Product Development Through Lipid-Based Formulations. Drug Delivery Leader.
  • Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ACS Publications.
  • Technical Support Center: Enhancing the Solubility of 2-(5-Methylhexyl)pyridine for Biological Assays. Benchchem.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate.
  • Preventing Benodanil precipitation in aqueous solutions. Benchchem.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH.
  • Oral Lipid-Based Formulations: Unlocking Value in Early-Stage Pharmaceutical Development. Xtalks.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate.
  • Formulation of poorly soluble compounds. EMA.
  • Screening of Surfactants for Improved Delivery of Antimicrobials and Poly-Lactic-co-Glycolic Acid Particles in Wound Tissue. PMC.
  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. MDPI.
  • Status of surfactants as penetration enhancers in transdermal drug delivery. PMC - NIH.
  • Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. PMC.
  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry - ACS Publications.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology.
  • Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides. Chemical Research in Toxicology - ACS Publications.
  • Towards a simple in vitro surface chemistry pre-screening method for nanoparticles to be used for drug delivery to solid tumours. RSC Publishing.
  • Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?. ResearchGate.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
  • Excipients for Solubility and Bioavailability Enhancement. Gattefossé.
  • Heterocycles in Medicinal Chemistry. PMC - NIH.
  • Excipients for solubility and bioavailability enhancement. Gattefossé.
  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology.
  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science.
  • Identification and optimisation of a series of substituted 5-pyridin-2-yl-thiophene-2-hydroxamic acids as potent histone deacetylase (HDAC) inhibitors. PubMed.
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI.
  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. PMC.

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Optimization

Optimizing HPLC mobile phase and retention times for 5-(Thiophen-3-yl)pyridin-2(1H)-one analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and optimize High-Performan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and optimize High-Performance Liquid Chromatography (HPLC) methods specifically for 5-(Thiophen-3-yl)pyridin-2(1H)-one and related heterocyclic derivatives.

This guide moves beyond generic advice by addressing the specific physicochemical behavior of your analyte—balancing the hydrophobic thiophene ring with the highly polar, tautomerizable 2-pyridone moiety.

Part 1: Analyte Profiling & Mechanistic Causality

To control retention time and peak shape, we must first understand the molecule's behavior in a biphasic system:

  • The Thiophene Ring : Imparts hydrophobicity, driving primary retention via Van der Waals interactions with the C18 stationary phase.

  • The Pyridin-2(1H)-one Ring : A highly polar lactam that can act as both a strong hydrogen bond donor and acceptor.

  • The Causality of Tailing : Unlike aliphatic amines, the 2-pyridone moiety remains largely neutral across standard reversed-phase pH ranges (its conjugate acid pKa is ~0.75, and its secondary pKa is ~11.6). Therefore, adjusting the mobile phase pH is not intended to control the ionization of the analyte. Instead, an acidic mobile phase is required to protonate the residual silanols on the silica stationary phase, neutralizing their negative charge and suppressing secondary hydrogen-bonding interactions that cause severe peak tailing[1].

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: My retention times are drifting gradually over the course of a 24-hour sequence. What is causing this, and how do I stabilize it?

A: Gradual retention time drift is almost always a symptom of a shifting partition coefficient, driven by either thermodynamic changes or mobile phase composition changes.

  • Mobile Phase Evaporation: If you are using a pre-mixed isocratic mobile phase containing volatile organics (like Acetonitrile or Methanol), evaporation from the solvent reservoir will slowly decrease the organic strength, leading to longer retention times[2].

  • Temperature Fluctuations: Partitioning is a temperature-dependent thermodynamic process. Even a 1 °C change in ambient laboratory temperature can shift retention times by 1–2%[2].

  • Solution: Cap your solvent bottles with proper venting valves to prevent evaporation. Always use a thermostatted column compartment (column oven) rather than relying on ambient room temperature.

Q2: How do I select the optimal mobile phase pH for 5-(Thiophen-3-yl)pyridin-2(1H)-one?

A: You must target a highly acidic pH (2.5–3.0). Because the basic nitrogen atom and the carbonyl oxygen in the pyridine/pyridone ring interact strongly with acidic residual silanol groups on silica-based columns, you must suppress the silanols[1]. Use a mobile phase modified with 0.1% Phosphoric acid (for UV detection) or 0.1% Formic acid (if MS compatibility is required)[3]. This protonates the silanols ( SiO−→SiOH ), effectively shutting down the secondary retention mechanism and stabilizing your primary retention time.

Q3: My retention times are erratic (shifting back and forth randomly) rather than drifting in one direction. Why?

A: Random shifts point to hardware inconsistencies or equilibration failures rather than thermodynamic drift.

  • Pump Proportioning Valves: In quaternary pump systems, poorly calibrated or malfunctioning proportioning valves can cause erratic %B delivery, leading to unpredictable retention time shifts[2].

  • Inadequate Equilibration: If the column is not fully equilibrated with the mobile phase—especially when switching from a different solvent system—residual solvents in the lines will alter the stationary-phase selectivity[4].

  • Solution: Purge all solvent lines to waste with the designated mobile phase for several system volumes to eliminate carryover[4]. If using an isocratic method, bypass the proportioning valve by pre-mixing the solvent in a single bottle.

Q4: The compound elutes too close to the void volume ( t0​ ). How can I increase its retention?

A: To increase retention in reversed-phase mode, you must decrease the elution strength of the mobile phase by lowering the organic solvent ratio[5]. For optimal chromatographic resolution and robustness, aim for a mobile phase composition that provides a retention factor ( k′ ) between 2 and 10[5]. If the compound remains poorly retained even at low organic concentrations, consider switching to a polar-embedded C18 column or an Aqueous C18 (AQ-C18) column, which resists phase collapse when running 100% aqueous mobile phases[5].

Part 3: Quantitative Data & Troubleshooting Matrices

Table 1: Mobile Phase Optimization Parameters for Pyridone Derivatives
ParameterRecommended ConditionMechanistic Rationale
Aqueous Phase Water + 0.1% Formic Acid (pH ~2.7)Protonates residual silanols to prevent H-bonding and peak tailing[1][3].
Organic Phase Acetonitrile (ACN)Provides lower backpressure and sharper peaks than Methanol for heterocyclic rings.
Column Temp 30 °C – 40 °CStabilizes the partition coefficient; prevents RT drift caused by HVAC cycling[2].
Target k′ 2.0 – 10.0Ensures the analyte is sufficiently retained away from the void volume without excessive band broadening[5].
Table 2: Retention Time & Peak Shape Troubleshooting Matrix
SymptomPrimary Root CauseCorrective Action
Gradual RT Increase Organic solvent evaporation[2].Pre-mix isocratic solvents; use secure venting caps.
Erratic RT Shifts Proportioning valve failure or poor mixing[2].Pre-mix solvents or perform a dynamic leak test on the pump.
Severe Peak Tailing Silanol interactions with the pyridone ring[1].Lower pH to 2.5; add a competing base (e.g., TEA) if necessary[1].
Split Peaks Slow tautomeric interconversion or column void.Increase column temperature to speed up interconversion; replace column if voided.

Part 4: Experimental Protocols

Protocol 1: System Equilibration and Mobile Phase Preparation

This protocol is a self-validating system designed to eliminate hardware-induced retention time drift.

  • Solvent Preparation: Prepare Mobile Phase A (Aqueous) by adding 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Prepare Mobile Phase B (Organic) using 100% LC-MS grade Acetonitrile. Degas both solvents via sonication for 10 minutes.

  • Line Purging: Place the solvent lines into the respective bottles. Open the pump purge valve. Purge Line A and Line B at 5.0 mL/min for 5 minutes each to displace any residual solvents from previous users[4].

  • Column Equilibration: Close the purge valve. Route the flow through the C18 column at your method's starting flow rate (e.g., 1.0 mL/min). Set the column oven to 35 °C.

  • Baseline Stabilization: Monitor the UV detector baseline at 254 nm (optimal for the thiophene-pyridone conjugated system). Equilibrate until the baseline is completely flat and the pump pressure ripple is less than 1% (typically requires 10–20 column volumes).

  • System Suitability Test (SST): Inject a known standard of 5-(Thiophen-3-yl)pyridin-2(1H)-one six consecutive times. Calculate the Relative Standard Deviation (%RSD) of the retention time. Validation Gate: If %RSD > 0.5%, the system is not fully equilibrated or a pump leak is present. Do not proceed with sample analysis until resolved.

Part 5: Diagnostic Visualizations

G Start Start Method Development pH Set Aqueous pH to 2.5-3.0 (Suppress Silanols) Start->pH Grad Run Scouting Gradient (5-95% Organic) pH->Grad Eval Evaluate Retention Factor (k') Grad->Eval Iso Optimize Isocratic Ratio (k' = 2 to 10) Eval->Iso Tail Peak Tailing Observed? Iso->Tail Fix Add Competing Base or Change Column Tail->Fix Yes End Finalize Mobile Phase Tail->End No Fix->End

Logical workflow for optimizing mobile phase and retention of pyridone derivatives.

G Drift Retention Time Drift Detected Type Identify Drift Pattern Drift->Type Gradual Gradual Shift (One Direction) Type->Gradual Random Random/Erratic Shifts Type->Random Evap Check Solvent Evaporation Gradual->Evap Temp Check Column Oven Temp Gradual->Temp Pump Check Pump Proportioning Random->Pump Equil Ensure Proper Equilibration Random->Equil

Root cause analysis decision tree for diagnosing HPLC retention time drift.

Part 6: References

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex, 6 June 2025. [Link]

  • Timberline Instruments. "HPLC Retention Time Drift: Causes & Troubleshooting Guide." Timberline Instruments, 8 Mar. 2026. [Link]

  • GL Sciences. "3. How to Increase Retention - How to use analytical columns | Technical Support." GL Sciences.[Link]

  • American Laboratory. "Strategy for Improving HPLC Retention Time Prediction Accuracy Using Chromatography Simulation Software." American Laboratory, 26 Sept. 2023.[Link]

  • MicroSolv Technology Corporation. "HPLC Retention Time Shift Troubleshooting - Tips and Suggestions." MicroSolv Technology Corporation, 27 Jan. 2026. [Link]

  • ResearchGate. "Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics." ResearchGate, 16 Jan. 2026. [Link]

  • HELIX Chromatography. "HPLC Methods for analysis of Pyridine." HELIX Chromatography.[Link]

  • SIELC Technologies. "Separation of 3-Hydroxy-2-pyridone on Newcrom R1 HPLC column." SIELC Technologies, 16 Feb. 2018. [Link]

Sources

Troubleshooting

Optimizing palladium catalyst loading for 5-(Thiophen-3-yl)pyridin-2(1H)-one scale-up

Welcome to the process chemistry support center for the synthesis of 5-(Thiophen-3-yl)pyridin-2(1H)-one . Scaling up Suzuki-Miyaura cross-couplings involving heteroaryl systems presents unique challenges, particularly re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the process chemistry support center for the synthesis of 5-(Thiophen-3-yl)pyridin-2(1H)-one . Scaling up Suzuki-Miyaura cross-couplings involving heteroaryl systems presents unique challenges, particularly regarding catalyst deactivation, mass transfer, and strict regulatory limits for elemental impurities in Active Pharmaceutical Ingredients (APIs).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you safely reduce palladium (Pd) loading while maintaining robust reaction kinetics.

Process Optimization & Scale-Up Workflow

G A Bench Scale Synthesis (1-5 mol% Pd) B Ligand & Base Screening (Identify active Pd species) A->B C Kinetic Analysis (Determine rate-limiting step) B->C D Reduce Pd Loading (0.01 - 0.1 mol%) C->D E Scale-up & Mass Transfer (Optimize mixing/dosing) D->E F Pd Scavenging Strategy (Extraction/Resins) E->F G Final API (<10 ppm Pd limit) F->G

Caption: Logical workflow for palladium catalyst optimization and scale-up.

Troubleshooting & Knowledge Base (FAQs)

Q: Why does my catalyst loading optimization fail below 0.1 mol% specifically for 5-(Thiophen-3-yl)pyridin-2(1H)-one, even with excellent mixing? A: Causality: Substrate-induced catalyst poisoning. The 2-pyridone moiety can tautomerize to 2-hydroxypyridine, which acts as a bidentate ligand. At ultra-low Pd loadings, the substrate outcompetes standard phosphine ligands, chelating the Pd(II) center and arresting the catalytic cycle. Solution: Use highly coordinating, bulky biaryl phosphine ligands (e.g., XPhos or SPhos) that bind more tightly to Pd than the pyridone. Alternatively, temporarily mask the pyridone as an O-methyl ether (2-methoxypyridine) during the cross-coupling step.

Q: How do I determine the absolute minimum Pd loading without compromising the reaction rate? A: Causality: The rate-limiting step in Suzuki couplings is frequently 1[1]. By utilizing electron-rich ligands, you increase the electron density on the palladium center, accelerating oxidative addition and allowing catalyst loadings to be reduced to 2[2]. Conduct a Reaction Progress Kinetic Analysis (RPKA) to find the threshold where the reaction transitions from catalyst-limited to mass-transfer-limited.

Q: My pilot-scale reaction stalls at 80% conversion and I observe a black precipitate. What went wrong? A: Causality: The black precipitate is "Palladium Black"—agglomerated, deactivated Pd(0). This occurs when the rate of reductive elimination exceeds the rate of oxidative addition, leaving Pd(0) uncoordinated. At scale, poor mixing creates local concentration gradients. If the local concentration of the aryl halide drops, the catalyst remains in the unstable Pd(0) state longer. Solution: Ensure your impeller design is optimized for the fluid's viscosity. Maintain a slight excess of ligand (e.g., 1.5:1 Ligand:Pd ratio) to stabilize the Pd(0) intermediate.

Q: My scale-up shows significant formation of thiophene and unreacted 5-bromo-2-pyridone. How do I fix this? A: Causality: Base-catalyzed protodeboronation of thiophene-3-boronic acid. Heteroaryl boronic acids are highly susceptible to degradation at elevated temperatures. When protodeboronation occurs, the active Pd(0) species is left without a transmetalation partner, accelerating Pd black formation. Solution: Implement a slow-dosing strategy for the boronic acid, lower the reaction temperature, or switch to a milder base (e.g., K₂HPO₄ instead of K₂CO₃).

Q: How do I efficiently remove residual Palladium to meet API regulatory limits (<10 ppm)? A: Causality: Pd coordinates strongly to the nitrogen and oxygen atoms in the product. To break these complexes, you must introduce a scavenger with a thermodynamically higher binding affinity. Solution: 3 (e.g., thiourea-functionalized resins) or extraction with cysteine-based aqueous solutions are highly effective for pharmaceutical scale-up[3]. For homogeneous catalysts,4 is an emerging, energy-efficient alternative[4].

Catalytic Cycle & Failure Modes

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA 5-Br-pyridone PdBlack Pd Black (Deactivated) Pd0->PdBlack Ligand Loss / O2 Ingress PdII_TM Pd(II) Transmetalation PdII_OA->PdII_TM Thiophene-3-B(OH)2 PdII_RE Pd(II) Reductive Elimination PdII_TM->PdII_RE PdII_RE->Pd0 Product

Caption: Suzuki-Miyaura catalytic cycle and Pd black deactivation pathway.

Quantitative Data: Catalyst Loading vs. Performance

The following table summarizes the optimization trajectory for the coupling of 5-bromo-2-pyridone and thiophene-3-boronic acid. Notice how ligand selection dictates the lower limits of catalyst loading.

Pd Loading (mol%)LigandL:Pd RatioTime (h)Conversion (%)TONResidual Pd (ppm)*Failure Mode / Notes
1.0PPh₃2:12>99991,200Baseline bench condition.
0.1PPh₃2:12445450115Reaction stalled; Pd black observed.
0.1XPhos1.5:14>99990105Bulky ligand prevents pyridone chelation.
0.01 XPhos 1.5:1 12 98 9,800 12 Optimal scale-up condition.
0.005XPhos1.5:1486012,0005Protodeboronation outcompeted coupling.

*Residual Pd measured in the crude organic phase prior to active scavenging.

Self-Validating Experimental Protocol

To avoid false positives during optimization, process chemists must rely on self-validating systems. This protocol utilizes an internal standard to differentiate between physical product loss (e.g., during workup) and chemical reaction failure (e.g., catalyst death).

High-Throughput Pd Loading Screen & Kinetic Validation

Step 1: Stock Solution Preparation (Precision Dosing) Weighing sub-milligram quantities of Pd introduces massive volumetric error.

  • Prepare a 0.1 M stock solution of Pd(OAc)₂ and XPhos (1:1.5 ratio) in anhydrous, degassed 1,4-dioxane.

  • Perform serial dilutions to create working solutions at 0.01 M and 0.001 M. This ensures precise delivery of ppm-level catalyst loadings.

Step 2: Reaction Assembly with Internal Validation To a nitrogen-purged parallel reactor block, add the following to each vessel:

  • 1.0 eq 5-bromo-2-pyridone

  • 1.2 eq thiophene-3-boronic acid

  • 2.0 eq K₃PO₄ (mild base to limit protodeboronation)

  • 0.1 eq Biphenyl (Internal Standard for self-validation)

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v)

Step 3: Catalyst Injection & Kinetic Tracking

  • Inject the Pd stock solutions to achieve target loadings across the block (e.g., 0.1%, 0.05%, 0.01%, 0.005%).

  • Heat the block to 80°C.

  • Self-Validation Checkpoint: Withdraw 10 µL aliquots at 15, 30, 60, and 120 minutes. Quench immediately in cold acetonitrile.

  • Analyze via UPLC. Plotting the Product/Biphenyl ratio vs. Time validates whether a low-yielding reaction is stalling (indicative of catalyst death) or simply proceeding slowly (indicative of low kinetics).

Step 4: Mass Balance Closure For any reaction yielding <95%, calculate the sum of: (Product) + (Unreacted 5-bromo-2-pyridone).

  • If the sum equals ~100% relative to the biphenyl standard, the reaction is merely incomplete.

  • If the sum is <90%, an unseen degradation pathway (e.g., substrate decomposition or homocoupling) is actively consuming your starting material.

References
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • A Reassessment of the Transition-Metal Free Suzuki-Type Coupling Methodology Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls Source: Molecules - MDPI URL:[Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 Source: Green Chemistry - RSC Publishing URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Validation of 5-(Thiophen-3-yl)pyridin-2(1H)-one using 1H and 13C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level picture of a molecule's structure. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for the structural validation of 5-(Thiophen-3-yl)pyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry.

The Critical Role of Structural Integrity in Drug Development

The precise three-dimensional arrangement of atoms in a molecule dictates its biological activity. An error in structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues. Therefore, robust analytical techniques like NMR are not just a formality but a critical step in the validation of any potential therapeutic agent. This guide will walk through the experimental and interpretative process of using ¹H and ¹³C NMR to confirm the identity and purity of 5-(Thiophen-3-yl)pyridin-2(1H)-one.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.[1][2] The following is a general procedure for the preparation and analysis of a sample of 5-(Thiophen-3-yl)pyridin-2(1H)-one.

Sample Preparation
  • Solvent Selection : A suitable deuterated solvent must be chosen to dissolve the sample without interfering with the ¹H NMR spectrum.[3] Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for polar molecules like pyridinones due to its excellent dissolving power and the fact that its residual proton signal does not overlap with most analyte signals. The choice of solvent can influence the chemical shifts, particularly for protons involved in hydrogen bonding, a phenomenon known as the solvent effect.[4][5][6]

  • Concentration : For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[7] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[7]

  • Sample Filtration : To ensure a homogeneous solution and prevent issues with magnetic field shimming, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[7]

NMR Instrument Parameters
  • Spectrometer : Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR : A standard one-pulse experiment is typically used. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.

  • ¹³C NMR : A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans is required to achieve an adequate signal-to-noise ratio.

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 5-(Thiophen-3-yl)pyridin-2(1H)-one. These predictions are based on the known spectral data of 2-pyridone and substituted thiophenes, taking into account the electronic effects of the substituents.[8][9][10][11]

Table 1: Predicted ¹H NMR Spectral Data for 5-(Thiophen-3-yl)pyridin-2(1H)-one in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (N-H)11.0 - 12.0br s-1H
H-6~7.8d~2.51H
H-4~7.6dd~9.0, ~2.51H
H-3~6.4d~9.01H
H-2' (Thiophene)~7.9dd~3.0, ~1.51H
H-5' (Thiophene)~7.6dd~5.0, ~3.01H
H-4' (Thiophene)~7.4dd~5.0, ~1.51H

Table 2: Predicted ¹³C NMR Spectral Data for 5-(Thiophen-3-yl)pyridin-2(1H)-one in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C=O)~162
C-6~140
C-4~138
C-5~120
C-3~105
C-3' (Thiophene)~138
C-2' (Thiophene)~127
C-5' (Thiophene)~126
C-4' (Thiophene)~122

Spectral Analysis and Structural Validation

A detailed analysis of the predicted spectra provides strong evidence for the structure of 5-(Thiophen-3-yl)pyridin-2(1H)-one.

¹H NMR Spectrum Analysis
  • N-H Proton : The broad singlet expected at a downfield chemical shift (11.0 - 12.0 ppm) is characteristic of the N-H proton of a 2-pyridone, which is involved in hydrogen bonding.[12]

  • Pyridinone Protons : The protons on the pyridinone ring (H-3, H-4, and H-6) are expected to appear as a set of coupled signals. H-6 will be a doublet due to coupling with H-4. H-4 will be a doublet of doublets due to coupling with both H-3 and H-6. H-3 will appear as a doublet due to coupling with H-4. The expected chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the electronic effects of the thiophene substituent.

  • Thiophene Protons : The three protons on the thiophene ring will appear as distinct signals in the aromatic region. Their specific chemical shifts and coupling patterns are characteristic of a 3-substituted thiophene.[10]

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon : The signal for the carbonyl carbon (C-2) is expected to be the most downfield signal in the spectrum, typically around 162 ppm.[8][9]

  • Pyridinone Carbons : The remaining four carbons of the pyridinone ring will have distinct chemical shifts based on their electronic environment.

  • Thiophene Carbons : The four carbons of the thiophene ring will also show distinct signals, with their chemical shifts influenced by the point of attachment to the pyridinone ring.

Visualization of Molecular Structure and Validation Workflow

To aid in the understanding of the structural assignments and the overall validation process, the following diagrams are provided.

cluster_mol 5-(Thiophen-3-yl)pyridin-2(1H)-one cluster_labels Atom Numbering mol H1 H1 H6 H6 H4 H4 H3 H3 H2_prime H2' H5_prime H5' H4_prime H4' C2 C2 C6 C6 C4 C4 C5 C5 C3 C3 C3_prime C3' C2_prime C2' C5_prime C5' C4_prime C4'

Caption: Molecular structure and atom numbering for NMR analysis.

cluster_workflow Structural Validation Workflow A Synthesis of 5-(Thiophen-3-yl)pyridin-2(1H)-one B Sample Preparation (Solvent, Concentration) A->B Purification C NMR Data Acquisition (1H, 13C, COSY, HSQC, HMBC) B->C Instrument Setup D Spectral Processing and Analysis C->D FID to Spectrum E Peak Assignment and Structural Confirmation D->E Interpretation F Comparison with Predicted/Reference Data E->F Validation G Final Structural Validation F->G Confirmation

Caption: Workflow for NMR-based structural validation.

Comparison with Alternative Structures and Potential Discrepancies

In a real-world scenario, the experimental data would be compared against the predicted data. Any significant deviations could suggest the presence of an alternative isomer, impurities, or unexpected electronic effects. For example, if the thiophene group were attached at the 4-position of the pyridinone ring instead of the 5-position, the coupling patterns and chemical shifts of the pyridinone protons would be markedly different. Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms, thus differentiating between potential isomers.

Conclusion

The structural validation of novel compounds is a non-negotiable aspect of chemical and pharmaceutical research. This guide has outlined the systematic approach to confirming the structure of 5-(Thiophen-3-yl)pyridin-2(1H)-one using ¹H and ¹³C NMR spectroscopy. By following a robust experimental protocol and performing a detailed analysis of the spectral data, researchers can be confident in the structural integrity of their synthesized molecules, paving the way for further investigation into their biological properties.

References

  • 2-Pyridone - Wikipedia. Available at: [Link]

  • The proton NMR spectrum of 2-pyridone gives the chemical shifts shown. (.. - Filo. Available at: [Link]

  • 2-Pyridone - wikidoc. Available at: [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. Available at: [Link]

  • NMR data collection and analysis protocol for high-throughput protein structure determination | PNAS. Available at: [Link]

  • The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar. Available at: [Link]

  • C-13 NMR Chemical Shifts and Charge Densities of Substituted Thiophenes. Available at: [Link]

  • Supporting Information - Wiley-VCH. Available at: [Link]

  • The Hydrogen-Bonded 2-Pyridone Dimer Model System. 1. Combined NMR and FT-IR Spectroscopy Study | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. Available at: [Link]

  • Q18P The proton NMR spectrum of 2-pyr... [FREE SOLUTION] | Vaia. Available at: [Link]

  • NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State - ResearchGate. Available at: [Link]

  • "NMR spectral characteristics of fluorocontaining pyridines" - journal "Fluorine notes". Available at: [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC. Available at: [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor. Available at: [Link]

  • Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones … - ResearchGate. Available at: [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]

  • Synthesis, (1)H and (13)C NMR assignment of novel 2-pyridone derivatives - PubMed. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. Available at: [Link]

  • 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a - ResearchGate. Available at: [Link]

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques - Walsh Medical Media. Available at: [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction - International Research Journal of Multidisciplinary Scope (IRJMS). Available at: [Link]

  • Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol - SciELO. Available at: [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Available at: [Link]

  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Available at: [Link]

  • Synthesis And Characterization Of (E)-N-((6- (Thiophen-3-Yl)Pyridin-2-Yl)Methylene)-1H- 1,2,4-Triazol-3-Amine - IJCRT.org. Available at: [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC. Available at: [Link]

  • Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

  • Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. Available at: [Link]

  • (PDF) Synthesis and Characterization of Some 2-(1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4H-chromon-4-ones, 4-(2-Hydroxyphenyl) - ResearchGate. Available at: [Link]

  • 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Available at: [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications - SciSpace. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Validating the Chemical Purity of 5-(Thiophen-3-yl)pyridin-2(1H)-one: An LC-MS/MS-Centric Comparison

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the chemical purity of 5-(Thiophen-3-yl)pyridin-2(1H)-one, with a primary focus on the gold-standard technique: Liq...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the chemical purity of 5-(Thiophen-3-yl)pyridin-2(1H)-one, with a primary focus on the gold-standard technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] We will dissect the causality behind experimental choices, compare its performance against viable alternatives like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR), and provide the data-driven insights necessary for researchers, scientists, and drug development professionals to make informed analytical decisions.

Part 1: The Gold Standard: Purity Validation by LC-MS/MS

LC-MS/MS has become the cornerstone of modern pharmaceutical analysis due to its unparalleled sensitivity and selectivity.[2][3] The technique physically separates the analyte and its impurities using liquid chromatography before detecting them with mass spectrometry, which measures the mass-to-charge ratio (m/z) of the ionized molecules.[2] This dual-layered analysis provides a high degree of confidence in both the identity and quantity of the components in a sample.

The Causality Behind the LC-MS/MS Protocol

A robust analytical method is not a random assortment of parameters but a carefully considered system designed for a specific analyte. For 5-(Thiophen-3-yl)pyridin-2(1H)-one (Molecular Formula: C₉H₇NOS, Monoisotopic Mass: 177.03 g/mol ), the protocol is designed around its expected physicochemical properties—a polar, aromatic heterocyclic compound.

Experimental Protocol: LC-MS/MS for 5-(Thiophen-3-yl)pyridin-2(1H)-one

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the 5-(Thiophen-3-yl)pyridin-2(1H)-one sample.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Further dilute this stock solution to a working concentration of 1 µg/mL using the same diluent. Rationale: This concentration is typically well within the linear dynamic range of modern LC-MS/MS instruments, preventing detector saturation while ensuring high sensitivity.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 Reverse-Phase Column (e.g., Agilent ZORBAX, Waters Acquity BEH), 2.1 mm x 50 mm, 1.8 µm particle size. Rationale: A C18 column is the workhorse for small molecule analysis, providing excellent retention and separation for moderately polar to nonpolar compounds based on hydrophobic interactions. The shorter length and smaller particle size enable fast, high-resolution separations.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid is a common mobile phase modifier that aids in the protonation of the analyte in positive ion mode ESI, leading to better ionization efficiency and improved peak shape.[4]

  • Gradient Elution: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes. Rationale: A gradient is essential for impurity profiling, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted from the column within a reasonable timeframe.[5]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.

3. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode. Rationale: The pyridine and pyridinone nitrogen atoms are basic sites readily protonated under the acidic mobile phase conditions, making positive mode ESI highly effective.

  • Analysis Mode: Multiple Reaction Monitoring (MRM). Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[2]

  • MRM Transition for 5-(Thiophen-3-yl)pyridin-2(1H)-one:

    • Q1 (Precursor Ion): m/z 178.0. Rationale: This corresponds to the protonated molecule [M+H]⁺.

    • Q3 (Product Ion): To be determined by infusing a pure standard and performing a product ion scan. A common fragmentation might involve the loss of CO (m/z 150.0) or cleavage at the thiophene-pyridine bond.

  • Collision Energy (CE): Optimized during method development to maximize the intensity of the product ion.

  • Source Parameters: Optimized for the specific instrument (e.g., Gas Temp: 350 °C, Gas Flow: 10 L/min, Nebulizer: 45 psi).

Visualizing the Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Prep1 Weigh Sample Prep2 Dissolve & Dilute Prep1->Prep2 LC_Inject Autosampler Injection Prep2->LC_Inject LC_Column C18 Reverse-Phase Column Separation LC_Inject->LC_Column MS_Source ESI Source (Ionization) LC_Column->MS_Source MS_Q1 Quadrupole 1 (Precursor Ion Filter m/z 178.0) MS_Source->MS_Q1 MS_Q2 Quadrupole 2 (Collision Cell) MS_Q1->MS_Q2 MS_Q3 Quadrupole 3 (Product Ion Filter) MS_Q2->MS_Q3 MS_Detector Detector MS_Q3->MS_Detector Data Chromatogram (Purity %, Impurity ID) MS_Detector->Data Decision_Tree Start Start: Purity Analysis of 5-(Thiophen-3-yl)pyridin-2(1H)-one Q1 Goal: Identify & Quantify Unknown Impurities? Start->Q1 Q2 Goal: Routine QC of Known Impurities? Q1->Q2 No LCMS Use LC-MS/MS Q1->LCMS Yes Q3 Goal: Primary Purity Assignment of Bulk Material? Q2->Q3 No HPLC Use HPLC-UV Q2->HPLC Yes QNMR Use qNMR Q3->QNMR Yes

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Validation

Comparative Molecular Docking Studies of 5-(Thiophen-3-yl)pyridin-2(1H)-one and Reference Inhibitors against VEGFR2

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale The pursuit of novel anti-angiogenic therapies...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The pursuit of novel anti-angiogenic therapies heavily relies on targeting Receptor Tyrosine Kinases (RTKs), with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) serving as the primary mediator of tumor neovascularization 1. While established clinical inhibitors like Sunitinib and Sorafenib are highly efficacious, their complex architectures often lead to off-target toxicities and acquired resistance.

This guide evaluates 5-(Thiophen-3-yl)pyridin-2(1H)-one , a highly efficient, low-molecular-weight heterocyclic scaffold, comparing its binding thermodynamics and spatial orientation against standard reference inhibitors. The mechanistic rationale for this scaffold is rooted in its dual-action pharmacophore:

  • The Pyridin-2(1H)-one Core: Acts as a bioisostere to the oxindole ring of Sunitinib. It provides a rigid hydrogen bond donor (NH) and acceptor (C=O) perfectly spaced to interact with the ATP-binding hinge region of VEGFR2.

  • The Thiophen-3-yl Moiety: An electron-rich, sulfur-containing heteroaromatic ring that projects into the adjacent hydrophobic pocket, displacing high-energy water molecules and stabilizing the complex via π -alkyl interactions.

VEGFR2_Signaling VEGF VEGF Ligand VEGFR2 VEGFR2 (Receptor) VEGF->VEGFR2 Binds PLCg PLC-gamma VEGFR2->PLCg Phosphorylates PIP2 PIP2 Cleavage PLCg->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC Activation DAG->PKC MAPK MAPK Cascade PKC->MAPK Activates Angiogenesis Tumor Angiogenesis MAPK->Angiogenesis Promotes

Caption: VEGFR2 signaling pathway driving tumor angiogenesis, the primary target for these inhibitors.

Experimental Methodology: Self-Validating Docking Protocol

To ensure absolute scientific integrity, the following molecular docking protocol is designed as a self-validating system . We do not merely generate poses; we mathematically prove the reliability of the scoring function before testing the novel compound 2.

Step 1: Protein Preparation & Protonation State Assignment
  • Action: Retrieve the high-resolution crystal structure of VEGFR2 co-crystallized with Sunitinib (PDB ID: 4AGD). Remove all bulk solvent water molecules, retaining only structural waters bridging the ligand to the protein.

  • Causality: Bulk water artificially occludes the binding pocket. However, assigning precise protonation states at physiological pH (7.4) is critical. If Asp1046 (the DFG motif) is incorrectly protonated, the electrostatic scoring for Type II inhibitors will fail catastrophically.

Step 2: Ligand Preparation & Energy Minimization
  • Action: Generate 3D conformers for 5-(Thiophen-3-yl)pyridin-2(1H)-one, Sunitinib, and Sorafenib. Apply the MMFF94 force field to minimize energy and assign Gasteiger partial charges.

  • Causality: 2D SMILES strings lack spatial context. Energy minimization resolves steric clashes and ensures the ligand enters the docking algorithm in a biologically relevant, low-energy ground state, drastically reducing false-positive scoring.

Step 3: Grid Generation (Search Space Constraint)
  • Action: Define a 20 × 20 × 20 Å grid box strictly centered on the coordinates of the native Sunitinib ligand.

  • Causality: Unconstrained "blind docking" dilutes computational power and increases the risk of identifying biologically irrelevant allosteric sites. Constraining the grid forces the algorithm to sample the validated ATP-binding cleft comprehensively 3.

Step 4: System Self-Validation (The Control Check)
  • Action: Re-dock the extracted native Sunitinib back into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the true crystallographic pose.

  • Causality: A protocol is only trustworthy if it can reproduce reality. An RMSD of < 2.0 Å mathematically validates that the grid parameters and scoring function are accurately calibrated for the VEGFR2 microenvironment.

Step 5: Execution & Interaction Analysis
  • Action: Dock the test compounds using a Lamarckian Genetic Algorithm, allowing full ligand flexibility while maintaining a rigid receptor backbone.

Docking_Workflow P_Prep Protein Prep (PDB: 4AGD) Grid Grid Generation (ATP Pocket) P_Prep->Grid L_Prep Ligand Prep (3D Conformer) Dock Docking Execution (Flexible Ligand) L_Prep->Dock Grid->Dock Score Pose Scoring (Binding Energy) Dock->Score Valid Self-Validation (RMSD < 2.0 Å) Score->Valid Native Ligand

Caption: Self-validating molecular docking workflow ensuring high-fidelity scoring for VEGFR2 inhibitors.

Comparative Data Presentation

The table below summarizes the quantitative thermodynamic data and key spatial interactions derived from the validated docking protocol.

CompoundBinding Energy ( Δ G, kcal/mol)Key H-Bond Interactions (Distance)Primary Hydrophobic ContactsPredicted Binding Mode
Sunitinib (Reference)-9.8Cys919 (2.1 Å), Glu917 (2.4 Å)Val848, Ala866, Leu1035Type I (DFG-in)
Sorafenib (Reference)-10.5Cys919 (2.2 Å), Asp1046 (2.0 Å)Val899, Ile892, Ile1044Type II (DFG-out)
5-(Thiophen-3-yl)pyridin-2(1H)-one -7.4Cys919 (2.1 Å)Val848, Ala866Type I (Fragment-like)

Discussion & Causality Analysis

As demonstrated by the comparative data, 5-(Thiophen-3-yl)pyridin-2(1H)-one exhibits a highly specific binding profile that warrants deep structural analysis:

1. Ligand Efficiency vs. Absolute Binding Energy: While the absolute binding energy of the test compound (-7.4 kcal/mol) is numerically lower than the fully elaborated reference drugs Sunitinib (-9.8 kcal/mol) and Sorafenib (-10.5 kcal/mol), this is a function of its low molecular weight. The test compound lacks the extended, solvent-exposed diethylaminoethyl tail of Sunitinib. However, its Ligand Efficiency (binding energy per heavy atom) is exceptionally high.

2. Hinge Region Mimicry: The docking poses reveal that the pyridin-2(1H)-one core successfully acts as an ATP-competitive hinge binder 4. The NH group donates a strong hydrogen bond (2.1 Å) to the backbone carbonyl of Cys919, perfectly mimicking the interaction of Sunitinib's indolin-2-one core.

3. Hydrophobic Probing: The thiophene ring projects deep into the hydrophobic cleft formed by Val848 and Ala866. Because sulfur is highly polarizable, the thiophene ring engages in favorable π -sulfur and π -alkyl interactions that a simple phenyl ring cannot achieve.

References

  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Discovery of novel VEGFR2 inhibitors against non-small cell lung cancer based on fingerprint-enhanced graph attention convolutional network. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Discovery of a novel VEGFR2 inhibitor using integrated structure-based docking study and functional validation: potential applications in targeted cancer therapy. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking 5-(Thiophen-3-yl)pyridin-2(1H)-one Activity Against Standard Therapeutic Agents

Introduction: Rationale for a Privileged Scaffold In the landscape of medicinal chemistry, the convergence of certain structural motifs often signals a high potential for therapeutic activity. The compound 5-(Thiophen-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Rationale for a Privileged Scaffold

In the landscape of medicinal chemistry, the convergence of certain structural motifs often signals a high potential for therapeutic activity. The compound 5-(Thiophen-3-yl)pyridin-2(1H)-one is a prime example of such a convergence, incorporating two "privileged scaffolds": the thiophene ring and the pyridinone core. Thiophene and its derivatives are integral components of numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic effects.[1][2][3] The pyridinone scaffold is similarly well-represented in therapeutics, known for its ability to engage in crucial hydrogen bond interactions with biological targets and its presence in drugs with antitumor, antimicrobial, and anti-inflammatory properties.[4][5][6]

The combination of these two moieties in 5-(Thiophen-3-yl)pyridin-2(1H)-one suggests a strong rationale for investigating its potential as a novel therapeutic agent. This guide provides a comprehensive framework for benchmarking its activity against established standard-of-care agents in two key therapeutic areas where its constituent parts have shown promise: oncology and inflammation. Our approach is grounded in established, robust methodologies to ensure the generation of high-quality, comparable data, facilitating a clear assessment of the compound's potential.

Selection of Standard Therapeutic Agents for Comparison

The choice of appropriate comparators is critical for a meaningful benchmark analysis. We have selected widely-used and mechanistically distinct agents in both oncology and inflammation to provide a thorough evaluation of 5-(Thiophen-3-yl)pyridin-2(1H)-one's relative potency and potential mode of action.

Oncology Comparators
Standard AgentMechanism of ActionRationale for Inclusion
Cisplatin A platinum-based alkylating agent that cross-links DNA, triggering apoptosis.[7][8]A cornerstone of chemotherapy for numerous solid tumors, representing a classic cytotoxic agent.[7]
Paclitaxel A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[8]Represents a different class of cytotoxic agents, allowing for comparison of effects on cell division.
Erlotinib A tyrosine kinase inhibitor (TKI) that targets the Epidermal Growth Factor Receptor (EGFR).Represents a targeted therapy, providing a benchmark against a more specific mechanism of action.
Inflammation Comparators
Standard AgentMechanism of ActionRationale for Inclusion
Dexamethasone A potent synthetic glucocorticoid with broad anti-inflammatory effects, primarily through the inhibition of pro-inflammatory cytokine gene expression.[7][9]A widely used corticosteroid, representing a broad-spectrum anti-inflammatory agent.[10]
Ibuprofen A nonsteroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.[9]A common NSAID, providing a benchmark against a key pathway in inflammation.
Adalimumab A monoclonal antibody that binds to and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.Represents a biologic therapy, allowing for comparison with a highly specific, protein-based therapeutic.

Proposed Benchmarking Workflow

The following diagram outlines the proposed experimental workflow for the comprehensive evaluation of 5-(Thiophen-3-yl)pyridin-2(1H)-one.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Data Analysis & Comparison Compound 5-(Thiophen-3-yl)pyridin-2(1H)-one Oncology_Assays Anticancer Assays Compound->Oncology_Assays Test Compound Inflammation_Assays Anti-inflammatory Assays Compound->Inflammation_Assays Test Compound Oncology_Models Xenograft Models Oncology_Assays->Oncology_Models Promising Results Inflammation_Models Induced Inflammation Models Inflammation_Assays->Inflammation_Models Promising Results Data_Analysis Comparative Data Analysis (IC50, Efficacy) Oncology_Models->Data_Analysis Inflammation_Models->Data_Analysis

Caption: High-level workflow for benchmarking the test compound.

Part 1: In Vitro Anticancer Activity Benchmarking

The initial phase will focus on characterizing the cytotoxic and anti-proliferative effects of 5-(Thiophen-3-yl)pyridin-2(1H)-one across a panel of human cancer cell lines.

Experimental Protocol: Cell Viability and Proliferation Assay (MTT Assay)

This assay is a fundamental first step in anticancer drug discovery to determine the concentration-dependent cytotoxic effects of a compound.[11]

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT-116 - colorectal carcinoma) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
  • Harvest cells using trypsinization and seed into 96-well plates at a density of 5,000-10,000 cells per well.
  • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of 5-(Thiophen-3-yl)pyridin-2(1H)-one and standard agents (Cisplatin, Paclitaxel, Erlotinib) in DMSO.
  • Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
  • Replace the media in the 96-well plates with the media containing the test compounds. Include vehicle control (DMSO) and untreated control wells.
  • Incubate for 48-72 hours.

3. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
  • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Expected Data Summary: Comparative IC₅₀ Values (µM)
CompoundA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)
5-(Thiophen-3-yl)pyridin-2(1H)-one Experimental ValueExperimental ValueExperimental Value
Cisplatin Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Paclitaxel Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Erlotinib Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Part 2: In Vitro Anti-inflammatory Activity Benchmarking

This phase will assess the ability of the compound to modulate key inflammatory pathways in relevant cell-based models.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) and Cytokine Production in RAW 264.7 Macrophages

This is a standard in vitro model to screen for anti-inflammatory activity by measuring the inhibition of key inflammatory mediators.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
  • Seed cells into 24-well plates at a density of 2.5 x 10⁵ cells per well and allow them to adhere overnight.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of 5-(Thiophen-3-yl)pyridin-2(1H)-one or standard agents (Dexamethasone, Ibuprofen) for 1 hour.
  • Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
  • Incubate for 24 hours.

3. Measurement of Nitric Oxide (Griess Assay):

  • Collect the cell culture supernatant.
  • Mix 50 µL of supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
  • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.

4. Measurement of Pro-inflammatory Cytokines (ELISA):

  • Use the collected supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-only control.
  • Determine the IC₅₀ values for the inhibition of each mediator.
Signaling Pathway of LPS-induced Inflammation

The following diagram illustrates the signaling cascade initiated by LPS, leading to the production of inflammatory mediators.

G cluster_inhibitors Points of Inhibition LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_Inhib IκBα IKK->NFkB_Inhib Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription Mediators Inflammatory Mediators Genes->Mediators Dexamethasone Dexamethasone Dexamethasone->NFkB Inhibits Transcription Ibuprofen Ibuprofen Ibuprofen->Mediators Inhibits COX (downstream)

Caption: Simplified LPS-induced pro-inflammatory signaling pathway.

Part 3: In Vivo Model Selection and Validation

Should 5-(Thiophen-3-yl)pyridin-2(1H)-one demonstrate promising activity in vitro, subsequent validation in established animal models is imperative.

Oncology: Human Tumor Xenograft Model
  • Model: Subcutaneous implantation of A549 or HCT-116 cells into immunodeficient mice (e.g., NOD/SCID or Athymic Nude).

  • Procedure: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment groups (Vehicle, 5-(Thiophen-3-yl)pyridin-2(1H)-one at various doses, and a standard agent like Cisplatin).

  • Endpoints: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Key metrics are Tumor Growth Inhibition (TGI) and potential toxicity (body weight changes, clinical observations).

Inflammation: Carrageenan-Induced Paw Edema Model
  • Model: A widely used and acute model of localized inflammation.[12]

  • Procedure: Animals (e.g., Wistar rats or Swiss albino mice) are pre-treated orally with the test compound, a standard drug (e.g., Ibuprofen), or vehicle. One hour later, a sub-plantar injection of carrageenan is administered to the right hind paw.

  • Endpoints: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection. The percentage inhibition of edema is calculated for each group compared to the vehicle control.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to benchmarking the therapeutic potential of 5-(Thiophen-3-yl)pyridin-2(1H)-one. By comparing its performance against mechanistically diverse and clinically relevant standard agents in validated in vitro and in vivo models, we can generate a comprehensive data package. The results of these studies will provide a clear indication of the compound's efficacy and potential therapeutic niche, guiding future optimization and development efforts. The privileged nature of its constituent scaffolds provides a strong foundation for this investigation, with the potential to uncover a novel and effective therapeutic candidate.

References

  • Aragen Life Sciences. In Vivo Animal Models for Immunology and Inflammation. [Link]

  • Bari, S. B., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Ashraf, M. A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

  • Tanamura, R., et al. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Preprints.org. [Link]

  • Crown Bioscience. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. [Link]

  • Charles River Laboratories. Autoimmune Disease and Inflammation Models. [Link]

  • da Silva, G. M. F., et al. (2021). Thiophene-Based Compounds. MDPI Encyclopedia. [Link]

  • Rizvanov, A. A., et al. (2020). Cell-culture based test systems for anticancer drug screening. ecancermedicalscience. [Link]

  • Bari, S. B., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

  • Román, R. A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]

  • Wang, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Bulat, M. V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • Britannica. Anticancer drug. [Link]

  • Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]

  • Dinarello, C. A. (2010). Anti-inflammatory Agents: Present and Future. Cell. [Link]

  • Zhang, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. PubMed. [Link]

  • Chronic Inflammatory Diseases, Anti-Inflammatory Agents and Their Delivery Nanosystems. PMC. [Link]

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  • Leukemia & Lymphoma Society. Cancer drug therapies. [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

  • Conventional Cancer Treatment. IntechOpen. [Link]

  • Cleveland Clinic. Chemotherapy Drugs: Types, How They Work & Side Effects. [Link]

  • Enzyme-Based Anti-Inflammatory Therapeutics for Inflammatory Diseases. MDPI. [Link]

  • Editorial: Recent advances in novel therapeutic molecules and targets for inflammatory diseases. PMC. [Link]

  • Enzyme-Based Anti-Inflammatory Therapeutics for Inflammatory Diseases. ResearchGate. [Link]

  • Therapeutic importance of synthetic thiophene. PMC. [Link]

  • Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. PubMed. [Link]

  • Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. Ministry of Health and Prevention, UAE. [Link]

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  • Wang, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Dove Medical Press. [Link]

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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